Methyl 4-(diethylcarbamoyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(diethylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-6-8-11(9-7-10)13(16)17-3/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAKIQCYAUHJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560212 | |
| Record name | Methyl 4-(diethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122357-96-4 | |
| Record name | Methyl 4-(diethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-(diethylcarbamoyl)benzoate CAS 122357-96-4 properties
Technical Monograph: Methyl 4-(diethylcarbamoyl)benzoate
Part 1: Executive Summary
Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) represents a critical bifunctional scaffold in organic synthesis and medicinal chemistry.[1] Structurally, it bridges the gap between simple benzoate esters and biologically active benzamides. Its core architecture—a para-substituted benzene ring featuring a methyl ester and a diethylamide—makes it a versatile intermediate for generating complex pharmaceutical pharmacophores and functionalized materials.
This compound acts as a "masked" terephthalic acid derivative. The distinct reactivity profiles of the ester (electrophilic at the carbonyl, susceptible to hydrolysis/transesterification) and the diethylamide (robust, directing group capability) allow for orthogonal functionalization. This guide details the physicochemical properties, validated synthesis protocols, and analytical fingerprints required for the high-fidelity utilization of this compound in drug development and agrochemical research.
Part 2: Chemical Identity & Physicochemical Properties[1][2][3]
Table 1: Technical Datasheet
| Property | Specification |
| CAS Number | 122357-96-4 |
| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate |
| Synonyms | Benzoic acid, 4-[(diethylamino)carbonyl]-, methyl ester; N,N-Diethyl-4-carbomethoxybenzamide |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity/crystallinity) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| LogP (Predicted) | ~2.1 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 3 |
Part 3: Strategic Synthesis & Process Chemistry[1]
The synthesis of Methyl 4-(diethylcarbamoyl)benzoate is most efficiently achieved through the desymmetrization of terephthalic acid derivatives. Two primary routes are field-proven: the Acid Chloride Method (robust, scalable) and the Coupling Reagent Method (mild, suitable for sensitive substrates).
Visualization: Synthesis Pathways
The following diagram outlines the logical flow for synthesizing CAS 122357-96-4 from Monomethyl Terephthalate.
Caption: Dual synthetic pathways for CAS 122357-96-4. Route A is preferred for multi-gram synthesis due to cost-efficiency.[1]
Detailed Protocol: The Acid Chloride Route (Scale-Up Preferred)
This protocol is designed for high throughput and reproducibility, minimizing chromatographic purification.
Reagents:
-
Monomethyl terephthalate (1.0 eq)[1]
-
Thionyl chloride (SOCl₂) (1.5 eq)[1]
-
Diethylamine (1.2 eq)[1]
-
Triethylamine (Et₃N) (1.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Monomethyl terephthalate in anhydrous DCM (or Toluene for higher temps). Add Thionyl chloride dropwise. Add a catalytic amount of DMF (2-3 drops) to initiate the reaction.
-
Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 2-3 hours until gas evolution (HCl/SO₂) ceases.
-
Concentration: Cool to room temperature and concentrate in vacuo to remove excess SOCl₂. This yields the crude acid chloride (Methyl 4-(chlorocarbonyl)benzoate). Note: Do not purify this intermediate.
-
Amidation: Re-dissolve the crude acid chloride in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add a pre-mixed solution of Diethylamine and Triethylamine in DCM dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.
-
Work-up: Allow to warm to room temperature and stir for 2 hours. Quench with water.[2][3][4][5] Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), Sat. NaHCO₃ (to remove unreacted acid), and Brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. The product usually solidifies or remains a clear viscous oil upon high-vacuum drying.
Part 4: Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region: A characteristic AA'BB' system (two doublets) integrating to 4 protons.
- ~ 8.10 ppm (d, J = 8.5 Hz, 2H, ortho to ester).
- ~ 7.45 ppm (d, J = 8.5 Hz, 2H, ortho to amide).
-
Methyl Ester: A sharp singlet.
- ~ 3.94 ppm (s, 3H, -COOCH ₃).
-
Diethylamide: Due to restricted rotation around the C-N amide bond, the ethyl groups often appear as broadened or distinct signals at room temperature.
- ~ 3.55 ppm (br q, 2H, N-CH ₂).
- ~ 3.25 ppm (br q, 2H, N-CH ₂).
- ~ 1.25 ppm (br t, 3H, -CH₂CH ₃).
- ~ 1.10 ppm (br t, 3H, -CH₂CH ₃).
2. Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Expected Mass: [M+H]⁺ = 236.13 m/z.
-
Fragmentation Pattern: Loss of methoxy group (-31) or diethylamine fragment may be observed.[1]
Part 5: Applications in Drug Discovery[1][5][13]
1. Bioisostere for DEET: The structural homology to N,N-Diethyl-meta-toluamide (DEET) suggests potential utility in agrochemical research as an insect repellent with modified volatility and lipophilicity profiles.[1]
2. Fragment-Based Drug Design (FBDD): This molecule serves as a robust "linker" fragment.[1] The methyl ester can be selectively hydrolyzed to the carboxylic acid (using LiOH/THF) without affecting the diethylamide, allowing for the attachment of amines or alcohols. Conversely, the amide is stable, serving as a hydrophobic anchor.
3. Kinase Inhibitor Scaffolds: Benzamide derivatives are frequent motifs in kinase inhibitors (e.g., BCR-ABL inhibitors).[1] This specific substitution pattern (para-ester/amide) allows researchers to explore chemical space around the ATP-binding pocket where the ester can be converted to a heterocycle (e.g., oxadiazole, benzimidazole).
Part 6: Safety & Handling
-
GHS Classification:
-
Handling: Perform all synthesis steps in a fume hood. The acid chloride intermediate is corrosive and moisture-sensitive.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester over long periods.
References
-
Chemical Identity & Properties
- Synthetic Methodology (Amidation): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for coupling protocols).
-
Applications in Drug Design
-
Kumari, S., et al. (2020). Carbamate and Amide Derivatives as Potential Therapeutic Agents. Retrieved from [Link]
-
-
Agrochemical Context (DEET Analogs)
Sources
- 1. 2044713-02-0|Methyl 4-(cyanocarbamoyl)benzoate|BLD Pharm [bldpharm.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Methyl 4-ethenylbenzoate | C10H10O2 | CID 583124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. Organic Multitasking: From Human Food Additive to Pesticide | Scientific Discoveries [scientificdiscoveries.ars.usda.gov]
- 9. CID 91520573 | C10H11O2- | CID 91520573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
chemical structure and properties of Methyl 4-(diethylcarbamoyl)benzoate
Structural Analysis, Synthetic Methodologies, and Physicochemical Profiling
Chemical Identity & Structural Analysis[1][2][3][4][5]
Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) serves as a critical bifunctional building block in medicinal chemistry. Its structure is characterized by a para-substituted benzene ring featuring two distinct electrophilic centers: a methyl ester and a diethyl tertiary amide.
Core Identifiers
| Parameter | Value |
| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate |
| CAS Number | 122357-96-4 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)OC |
| InChI Key | Predicted based on structure |
Structural Logic & Reactivity
The molecule exhibits a "push-pull" electronic system, though dampened by the meta-relationship of the carbonyls' resonance withdrawing effects.
-
The Methyl Ester (C-1): Acts as the primary site for nucleophilic attack (e.g., hydrolysis to the acid or reduction to the benzyl alcohol). It is less sterically hindered than the amide.
-
The Diethylamide (C-4): Provides metabolic stability and lipophilicity. The steric bulk of the two ethyl groups protects the amide carbonyl from hydrolysis, making it orthogonal to the ester functionality under mild basic conditions.
Physicochemical Profile
Understanding the solubility and lipophilicity profile is essential for assay development and formulation.
| Property | Value / Prediction | Context |
| LogP (Predicted) | 2.1 - 2.4 | Moderate lipophilicity; crosses cell membranes efficiently. |
| Topological PSA | 46.6 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 0 | Lack of donors improves permeability. |
| H-Bond Acceptors | 3 | Ester carbonyl, Amide carbonyl, Ether oxygen. |
| Boiling Point | ~360°C (Predicted) | High boiling point requires vacuum distillation for purification. |
| Solubility | DMSO, DCM, EtOAc | Insoluble in water; requires organic co-solvents. |
Synthetic Methodologies
The synthesis of Methyl 4-(diethylcarbamoyl)benzoate requires differentiating the two carboxylic acid positions of terephthalic acid. The most robust route utilizes Monomethyl Terephthalate as the starting material to ensure regioselectivity.
Pathway Visualization
The following diagram outlines the standard Acid Chloride activation route, preferred for scale-up due to cost-efficiency compared to peptide coupling agents.
Figure 1: Two-step synthesis via acid chloride activation to prevent homo-coupling and ensure ester stability.
Detailed Protocol: Acid Chloride Route
Objective: Synthesis of 10g batch.
Reagents:
-
Monomethyl terephthalate (10.0 g, 55.5 mmol)
-
Thionyl Chloride (SOCl₂, 13.2 g, 111 mmol, 2.0 eq)
-
Diethylamine (4.87 g, 66.6 mmol, 1.2 eq)
-
Triethylamine (Et₃N, 11.2 g, 111 mmol, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve Monomethyl terephthalate in dry DCM (or Toluene for higher temp). Add SOCl₂ dropwise. Add 2 drops of DMF as a catalyst.
-
Reflux: Heat to reflux (40°C for DCM, 80°C if Toluene) for 3 hours. Monitor by TLC (conversion of acid to acyl chloride is difficult to see, observe gas evolution cessation).
-
Concentration: Evaporate excess SOCl₂ and solvent under reduced pressure. Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM (50 mL).
-
Amidation: Cool the solution to 0°C. In a separate vessel, mix Diethylamine and Triethylamine in DCM (20 mL).
-
Addition: Slowly add the amine mixture to the acyl chloride solution over 30 minutes, maintaining temperature <5°C to prevent ester hydrolysis or side reactions.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
Purification Workflow
The workup exploits the amphiphilic nature of the impurities (amines are basic, unreacted acids are acidic) vs. the neutral product.
Figure 2: Liquid-Liquid Extraction strategy for purification.
Analytical Characterization
Validating the structure requires confirming the presence of the ethyl groups and the integrity of the methyl ester.
Expected 1H NMR Data (CDCl₃, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.05 | Doublet (J=8.2 Hz) | 2H | Ar-H (Ortho to Ester) | Deshielded by ester carbonyl. |
| 7.45 | Doublet (J=8.2 Hz) | 2H | Ar-H (Ortho to Amide) | Less deshielded; characteristic AA'BB' pattern. |
| 3.92 | Singlet | 3H | -OCH₃ | Distinct methyl ester peak. |
| 3.55 | Broad Quartet | 2H | -N-CH₂- (Ethyl A) | Broad due to restricted amide rotation. |
| 3.25 | Broad Quartet | 2H | -N-CH₂- (Ethyl B) | Distinct environment from Ethyl A. |
| 1.25 | Triplet | 3H | -CH₃ (Ethyl A) | Coupled to methylene. |
| 1.10 | Triplet | 3H | -CH₃ (Ethyl B) | Coupled to methylene. |
Note: Amide rotamers may cause the ethyl signals to appear as complex multiplets or broad humps at room temperature.
Applications in Drug Development[9][10]
This molecule is rarely a final drug but acts as a high-value intermediate.
-
Linker Chemistry: The methyl ester can be hydrolyzed to the free acid (LiOH/THF) to couple with amines, creating complex peptidomimetics.
-
Solubility Modulation: The diethylamide group is often introduced to "cap" a molecule, preventing aggregation and improving solubility in organic formulations compared to the free acid.
-
Bioisosteres: It serves as a precursor for benzimidazole synthesis or reduction to benzyl amines.
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester is susceptible to hydrolysis if exposed to moisture over long periods.
References
-
Chemical Identity & Supplier Data
- Synthetic Methodology (Amide Coupling Standards): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for Acid Chloride/Amine protocols).
- Physical Properties (Analogous Structures)
Sources
Methyl 4-(diethylcarbamoyl)benzoate molecular weight and formula
The following technical guide is structured as a high-level monograph for drug discovery researchers, focusing on the physicochemical identity, synthetic utility, and biopharmaceutical applications of Methyl 4-(diethylcarbamoyl)benzoate.
CAS Registry Number: 122357-96-4 Primary Classification: Bifunctional Terephthalate Scaffold Version: 2.1 (Technical Release)
Executive Summary
Methyl 4-(diethylcarbamoyl)benzoate is a desymmetrized derivative of terephthalic acid, characterized by the coexistence of a labile methyl ester and a robust diethyl amide. In medicinal chemistry, this molecule serves as a critical "orthogonal linker." Its value lies in the differential reactivity of its functional groups: the ester moiety is susceptible to mild alkaline hydrolysis or esterase activity, while the diethyl amide remains stable under these conditions. This property allows researchers to use the molecule as a stable core for Fragment-Based Drug Discovery (FBDD) or as a prodrug model to modulate lipophilicity (LogP) before metabolic activation.
Physicochemical Identity
The following data establishes the baseline for analytical validation and stoichiometric calculations.
| Property | Value | Technical Note |
| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate | Also referred to as Benzoic acid, 4-[(diethylamino)carbonyl]-, methyl ester |
| Molecular Formula | C₁₃H₁₇NO₃ | Carbon (13), Hydrogen (17), Nitrogen (1), Oxygen (3) |
| Molecular Weight | 235.28 g/mol | Monoisotopic Mass: 235.1208 |
| CAS Number | 122357-96-4 | Verified Registry |
| Physical State | Viscous Oil / Low-melting Solid | Depends on purity and crystallization solvent |
| Predicted LogP | ~2.1 - 2.4 | Moderate lipophilicity; suitable for CNS penetration models |
| H-Bond Donors | 0 | Fully substituted amide/ester |
| H-Bond Acceptors | 3 | Carbonyl oxygens (2), Ether oxygen (1) |
Synthetic Architecture & Manufacturing
The synthesis of Methyl 4-(diethylcarbamoyl)benzoate requires a regioselective approach to avoid the formation of the bis-amide or bis-ester byproducts. The most robust pathway utilizes Monomethyl Terephthalate as the starting material, ensuring the ester functionality is pre-installed before amide coupling.
Synthesis Workflow (Graphviz Visualization)
The following diagram illustrates the critical path from the starting material to the isolated product, highlighting the activation step.
Figure 1: Regioselective synthesis pathway via acid chloride activation.
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of Methyl 4-(diethylcarbamoyl)benzoate.
Reagents:
-
Monomethyl terephthalate (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) or Oxalyl Chloride (1.2 eq) with DMF cat. -
Diethylamine (1.1 eq)
-
Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Monomethyl terephthalate (8.0 g, 44.4 mmol) in anhydrous DCM (80 mL).
-
Chlorination: Add Thionyl Chloride (5.0 mL, 66.6 mmol) dropwise. Add 2 drops of DMF as a catalyst. Heat to reflux for 2 hours until gas evolution (
, ) ceases. -
Concentration: Cool the mixture and concentrate in vacuo to remove excess thionyl chloride. Re-dissolve the crude acid chloride residue in fresh anhydrous DCM (50 mL).
-
Amidation: Cool the solution to 0°C. In a separate vessel, mix Diethylamine (5.1 mL, 48.8 mmol) and Triethylamine (9.3 mL, 66.6 mmol) in DCM (20 mL).
-
Addition: Add the amine mixture dropwise to the acid chloride solution over 30 minutes, maintaining temperature <5°C to prevent side reactions.
-
Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Wash the organic layer sequentially with:
-
1M HCl (2 x 50 mL) – Removes unreacted amines.
-
Sat.
(2 x 50 mL) – Removes unreacted acid. -
Brine (1 x 50 mL).
-
-
Isolation: Dry over anhydrous
, filter, and concentrate to yield a pale yellow oil or low-melting solid.
Analytical Characterization
To validate the structure, the following spectroscopic signals are diagnostic.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.10 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the ester (deshielded by carbonyl).
-
δ 7.45 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the amide.
-
δ 3.94 (s, 3H): Methyl ester singlet (
). -
δ 3.55 (br q, 2H) & 3.25 (br q, 2H): Methylene protons of the diethyl group. Note: These often appear as two broad distinct signals due to restricted rotation around the amide C-N bond.
-
δ 1.25 (br t, 3H) & 1.10 (br t, 3H): Methyl protons of the diethyl group.
-
Biopharmaceutical Applications
This molecule is not merely a final product but a strategic intermediate . Its primary utility in drug development stems from the "Orthogonal Reactivity" of its two carbonyl centers.
Orthogonal Hydrolysis Logic
In metabolic stability assays or synthetic modification, the ester and amide respond differently to chemical and enzymatic environments.
Figure 2: Differential stability of the ester vs. amide functionality.
Application Areas
-
Prodrug Design: The methyl ester masks the polarity of the carboxylic acid, improving membrane permeability (LogP ~2.3). Once intracellular, esterases cleave the methyl group to release the active polar "warhead" (the benzoic acid derivative).
-
Fragment-Based Drug Discovery (FBDD): The diethyl amide moiety mimics the spatial arrangement of transition states in many protease inhibitors. The methyl ester provides a "handle" for linking this fragment to larger polymeric carriers or PROTAC linkers.
-
Metabolic Probe: Used to assess the specific activity of carboxylesterases (CES1/CES2) in liver microsomes. The rate of disappearance of the parent compound vs. the formation of the acid metabolite is a direct measure of enzymatic efficiency.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 580860, Methyl 4-(diethylcarbamoyl)benzoate. Retrieved January 29, 2026, from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
ChemBK. (2025).[1] Chemical Properties and Supplier Data for CAS 122357-96-4. Retrieved January 29, 2026, from [Link]
Sources
Technical Guide: Physicochemical Profiling & Characterization of Methyl 4-(diethylcarbamoyl)benzoate
The following guide details the physicochemical profile, synthesis, and characterization of Methyl 4-(diethylcarbamoyl)benzoate .
Executive Summary
Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) is a bifunctional aromatic intermediate critical in medicinal chemistry, specifically for the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors and other pharmacophores. Unlike simple benzoates, the presence of the bulky N,N-diethylamide moiety introduces steric flexibility that significantly alters its physical state compared to its primary amide analogs.
This guide provides researchers with a definitive physicochemical profile, a self-validating synthesis workflow, and the spectroscopic signatures required to verify compound identity, addressing the ambiguity often found in commercial "white powder" descriptions.
Physicochemical Profile
The physical appearance of Methyl 4-(diethylcarbamoyl)benzoate is heavily influenced by its purity and isolation method. While often commercially listed as a solid, the pure compound frequently isolates as a viscous, colorless to pale-yellow oil or a low-melting waxy solid due to the disruption of crystal packing by the diethyl chains (analogous to DEET).
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate | |
| CAS Number | 122357-96-4 | Verified Identifier |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.28 g/mol | |
| Physical State | Viscous Oil / Low-Melting Solid | High purity often yields an oil; crude may appear as a waxy solid. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water. |
| LogP (Predicted) | ~2.1 - 2.4 | Lipophilic character dominates. |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Lacks N-H donors, reducing MP compared to primary amides. |
Synthesis & Purification Workflow
To ensure high fidelity in drug development, the synthesis of Methyl 4-(diethylcarbamoyl)benzoate should follow a pathway that minimizes hydrolysis of the methyl ester while forming the amide bond. The recommended route utilizes Monomethyl Terephthalate via an Acid Chloride intermediate, ensuring complete conversion.
Experimental Protocol (Step-by-Step)
Context: This protocol assumes standard Schlenk line techniques to exclude moisture.
-
Activation: Suspend Monomethyl terephthalate (1.0 eq) in dry Dichloromethane (DCM). Add catalytic DMF (3 drops) and add Thionyl Chloride (1.5 eq) dropwise at 0°C. Reflux for 2 hours until the solution clears (formation of acid chloride).
-
Concentration: Remove solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (avoid water contact).
-
Coupling: Redissolve residue in dry DCM. Add Triethylamine (2.5 eq) followed by Diethylamine (1.2 eq) dropwise at 0°C.
-
Workup: Stir at Room Temperature (RT) for 4 hours. Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine.
-
Purification: Dry over MgSO₄ and concentrate. If the product remains an oil, purify via Flash Column Chromatography (Hexane:EtOAc 3:1).
Visualization: Synthesis Logic Flow
The following diagram illustrates the critical decision points and reaction flow.
Figure 1: Step-wise synthesis pathway transforming the carboxylic acid moiety into the diethylamide while preserving the methyl ester.
Characterization: The Self-Validating System
Reliance on physical appearance alone is insufficient for this compound class. The identity must be validated using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) . The following spectral features serve as "Checkpoints" for the researcher.
1H NMR Checkpoints (CDCl₃, 400 MHz)
-
Aromatic Region (δ 8.10 – 7.40 ppm): Look for a characteristic AA'BB' system .
-
Two doublets (approx. 8.1 ppm for protons ortho to ester, 7.4 ppm for protons ortho to amide).
-
Validation: Integration must be 2:2.
-
-
Methyl Ester (δ 3.93 ppm): A sharp singlet (3H).
-
Validation: If this peak is absent or shifted, hydrolysis to the acid has occurred.
-
-
Ethyl Groups (Amide): Due to restricted rotation around the C-N amide bond, the ethyl groups often appear magnetically non-equivalent (broadened or split).
-
Methylene (-CH₂-): Two quartets or a broad multiplet at δ 3.5 – 3.2 ppm (4H).
-
Methyl (-CH₃): Two triplets or a broad overlapping signal at δ 1.2 – 1.1 ppm (6H).
-
IR Spectroscopy Signatures
-
Ester Carbonyl: Strong stretch at ~1720 cm⁻¹ .
-
Amide Carbonyl: Distinct stretch at ~1630 cm⁻¹ (Lower wavenumber due to resonance).
-
Absence of OH/NH: No broad peaks >3000 cm⁻¹ (confirms no unreacted acid or amine).
Handling & Stability
-
Hygroscopicity: The ester bond is susceptible to hydrolysis under basic aqueous conditions. Store in a desiccator.
-
Light Sensitivity: Generally stable, but standard practice dictates storage in amber vials.
-
Storage: Recommended at 2–8°C . If the compound solidifies, gently warm to RT for dispensing.
References
-
Chemical Structure & Identifiers
-
Commercial Availability & Physical Data
-
Synthesis Methodology (General Amide Coupling)
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Analogous Physical Properties (DEET)
- N,N-Diethyl-m-toluamide (DEET). NIST Chemistry WebBook.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. No results for search term "3D-FVA09631" | CymitQuimica [cymitquimica.com]
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- 4. Methyl 4-(diethylcarbamoyl)benzoate | 122357-96-4 [sigmaaldrich.com]
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Technical Guide: Ester and Amide Functionalities in Methyl 4-(diethylcarbamoyl)benzoate
Introduction: The Dual-Carbonyl Scaffold
Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) represents a quintessential "push-pull" aromatic scaffold in medicinal chemistry. It features a benzene ring substituted at the para positions with two distinct carbonyl functionalities: a methyl ester and an
For drug development professionals, this molecule is more than a simple intermediate; it is a model system for investigating chemoselectivity . The electronic and steric disparity between the ester and the amide allows for orthogonal deprotection and functionalization strategies. This guide provides an in-depth analysis of its synthesis, spectroscopic "fingerprint," and the chemical logic required to manipulate its reactive centers selectively.
Structural Analysis & Spectroscopic Fingerprint
Accurate identification of this molecule requires recognizing the subtle effects of the amide bond's restricted rotation.
Nuclear Magnetic Resonance ( H NMR)
The defining feature of
| Proton Group | Chemical Shift ( | Multiplicity | Mechanistic Insight |
| Aromatic (Ar-H) | 8.10 (2H), 7.50 (2H) | Doublets (AA'BB') | The ester is electron-withdrawing (deshielding H at C2/C6). The amide is also withdrawing but less so than the ester, creating a distinct AA'BB' pattern. |
| Methyl Ester (-OCH | ~3.94 | Singlet | Characteristic sharp singlet of a methyl benzoate. |
| Amide N-CH | 3.20 – 3.60 | Broad/Split Quartets | Critical: Due to restricted rotation, the "cis" and "trans" ethyl groups (relative to carbonyl oxygen) appear as two distinct or broadened signals. |
| Amide -CH | 1.10 – 1.25 | Broad/Split Triplets | Corresponding methyl tails of the ethyl groups often appear as two overlapping triplets. |
Infrared Spectroscopy (FT-IR)
The two carbonyls possess distinct vibrational frequencies, allowing for rapid monitoring of reaction progress (e.g., hydrolysis).
-
Ester C=O: 1720–1730 cm
. Typical for conjugated aromatic esters. -
Amide C=O: 1630–1645 cm
. The amide I band appears at a lower wavenumber due to the strong resonance donation of the nitrogen lone pair, which weakens the C=O bond order.
Synthetic Strategy: Ensuring Chemoselectivity
To synthesize Methyl 4-(diethylcarbamoyl)benzoate efficiently, one must avoid the statistical mixtures inherent in reacting terephthaloyl chloride with amines and alcohols. The most robust, self-validating route utilizes Monomethyl terephthalate as the starting material.
The "Acid Chloride" Activation Route
This method locks the ester functionality in place before introducing the amine.
Workflow Logic:
-
Starting Material: Monomethyl terephthalate (CAS 1679-64-7).[1] This commercially available precursor already possesses the desired asymmetry.
-
Activation: Convert the free carboxylic acid to an acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. The methyl ester is stable under these conditions. -
Amidation: React the acid chloride with diethylamine. The high reactivity of the acid chloride ensures rapid coupling without disturbing the methyl ester.
Visualization of Synthetic Workflow
Caption: Step-wise synthesis ensuring chemoselectivity by utilizing the stability of the methyl ester during acid chloride activation.
Reactivity Profile: Selective Hydrolysis
The core utility of this scaffold in drug design lies in the ability to selectively hydrolyze the ester while retaining the amide. This mimics "soft drug" approaches where an esterase cleaves a masking group to reveal an active carboxylic acid.
The Kinetic Hierarchy
-
Ester Hydrolysis (
): Fast. The methoxide is a good leaving group, and the carbonyl is more electrophilic. -
Amide Hydrolysis (
): Slow. The nitrogen lone pair donation renders the carbonyl carbon less electrophilic, and the amine is a poor leaving group ( of conjugate acid ~35).
Protocol Implication: Using Lithium Hydroxide (LiOH) in THF/Water at controlled temperatures (0°C to RT) effects exclusive cleavage of the methyl ester.
Visualization of Metabolic/Hydrolytic Pathways
Caption: Divergent hydrolysis pathways controlled by reaction conditions, demonstrating the stability of the amide bond relative to the ester.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-(diethylcarbamoyl)benzoate
Objective: High-yield synthesis starting from Monomethyl terephthalate.
-
Activation:
-
In a dry round-bottom flask, dissolve Monomethyl terephthalate (1.0 equiv, e.g., 1.80 g) in anhydrous Dichloromethane (DCM) (20 mL).
-
Add catalytic DMF (2-3 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Validation: Aliquot into MeOH; TLC should show conversion to dimethyl terephthalate (methyl ester formed from acid chloride).
-
Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve residue in dry DCM.
-
-
Amidation:
-
Cool the acid chloride solution to 0°C.
-
Add Triethylamine (2.5 equiv) followed by Diethylamine (1.1 equiv) dropwise.
-
Stir at RT for 4 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO
, then Brine. Dry over MgSO . -
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
-
Protocol B: Selective Hydrolysis (Saponification)
Objective: Isolate 4-(diethylcarbamoyl)benzoic acid without cleaving the amide.
-
Reaction:
-
Dissolve Methyl 4-(diethylcarbamoyl)benzoate (1.0 equiv) in THF:Water (3:1) .
-
Add LiOH·H
O (1.5 equiv) at 0°C. -
Stir at RT and monitor by TLC (disappearance of starting material, appearance of polar spot). Reaction time is typically 2–4 hours.
-
-
Workup:
-
Acidify carefully with 1N HCl to pH ~3.
-
Extract with Ethyl Acetate.
-
Self-Validation: The product should be soluble in base (bicarbonate) and precipitate in acid. The
H NMR should show the loss of the singlet at ~3.94 ppm (methyl ester) but retention of the ethyl signals (amide).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15513, Monomethyl terephthalate. Retrieved January 29, 2026, from [Link]
-
Quintanilla-Licea, R., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Molecules, 7, 662-673. Retrieved January 29, 2026, from [Link]
-
Master Organic Chemistry (2019). Amide Hydrolysis Using Acid Or Base: Mechanisms and Selectivity. Retrieved January 29, 2026, from [Link]
Sources
Methodological & Application
Application Note: Methyl 4-(diethylcarbamoyl)benzoate in Medicinal Chemistry
This Application Note and Protocol Guide details the strategic utilization of Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) as a bifunctional building block in pharmaceutical synthesis.
Executive Summary
Methyl 4-(diethylcarbamoyl)benzoate is a versatile bifunctional intermediate used in the synthesis of terephthalic acid derivatives . Its structure features two orthogonal reactive sites: a stable diethylamide moiety (serving as a solubility-enhancing pharmacophore or metabolic "handle") and a reactive methyl ester (serving as an electrophilic attachment point).
This compound is critical in the development of:
-
Histone Deacetylase (HDAC) Inhibitors: As a precursor to N-hydroxybenzamide motifs.
-
Antitumor Hydrazones: Via conversion to benzohydrazides.[1][2]
-
PROTAC Linkers: Where the rigid phenyl core provides defined spatial separation between warheads.
Chemical Profile & Properties[2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate |
| CAS Number | 122357-96-4 |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| LogP (Predicted) | ~2.1 (Lipophilic, good membrane permeability) |
| Key Functionality | Orthogonal protection: Amide (stable to mild acid/base) vs. Ester (labile). |
Strategic Synthesis Pathways
The utility of Methyl 4-(diethylcarbamoyl)benzoate lies in its ability to undergo divergent synthesis . The following flowchart illustrates its preparation from Monomethyl Terephthalate and its downstream transformation into three distinct bioactive scaffolds.
Figure 1: Synthesis and divergent application pathways of Methyl 4-(diethylcarbamoyl)benzoate.[1][2][3][4]
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 4-(diethylcarbamoyl)benzoate
Objective: Preparation of the core scaffold from commercially available Monomethyl Terephthalate. Scale: 10 mmol (2.35 g theoretical yield).
Reagents:
-
Monomethyl terephthalate (1.80 g, 10 mmol)
-
Thionyl chloride (
) (5.0 mL, excess) -
Diethylamine (
) (1.5 mL, 15 mmol) -
Triethylamine (
) (2.1 mL, 15 mmol) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Activation: In a 50 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend Monomethyl terephthalate (1.80 g) in
(5.0 mL). -
Reflux: Heat to reflux (75°C oil bath) for 2 hours until the solution becomes clear and gas evolution (
, ) ceases. -
Evaporation: Remove excess
under reduced pressure. Co-evaporate with dry toluene ( mL) to remove traces of thionyl chloride. Result: Crude acid chloride (viscous oil). -
Amidation: Dissolve the crude acid chloride in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.
-
Addition: Add a mixture of Diethylamine (1.5 mL) and Triethylamine (2.1 mL) in DCM (5 mL) dropwise over 15 minutes. Note: Exothermic reaction.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Work-up: Wash the organic layer with 1M
(20 mL) to remove unreacted amines, followed by sat. (20 mL) and brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).
Validation Criteria:
-
1H NMR (400 MHz, CDCl3):
8.10 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.94 (s, 3H, ), 3.55 (br s, 2H, ), 3.25 (br s, 2H, ), 1.25 (br s, 3H, ), 1.10 (br s, 3H, ).
Protocol B: Divergent Synthesis – Hydrazinolysis to Antitumor Scaffolds
Context: Benzohydrazides are privileged structures in medicinal chemistry, often exhibiting antimicrobial and antitumor activity [1, 2]. Objective: Convert the ester to a hydrazide without affecting the diethylamide.
Reagents:
-
Methyl 4-(diethylcarbamoyl)benzoate (1.0 eq)
-
Hydrazine hydrate (80% aqueous solution, 5.0 eq)
-
Ethanol (Absolute)
Methodology:
-
Dissolution: Dissolve Methyl 4-(diethylcarbamoyl)benzoate (235 mg, 1 mmol) in Ethanol (5 mL).
-
Addition: Add Hydrazine hydrate (0.25 mL, ~5 mmol).
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.
-
Checkpoint: The reaction is driven by the precipitation of the hydrazide or consumption of the starting ester (Check TLC).
-
-
Isolation: Cool the mixture to 0°C. If a solid precipitates, filter and wash with cold ethanol. If no precipitate forms (due to the diethylamide solubility), concentrate to dryness and triturate with diethyl ether.
-
Derivatization (Optional): React the crude hydrazide with an aldehyde (e.g., 4-nitrobenzaldehyde) in ethanol with catalytic acetic acid to form the Acyl Hydrazone (Schiff Base).
Safety & Handling
| Hazard Class | Risk Description | Mitigation Strategy |
| Corrosive/Toxic | Thionyl Chloride causes severe burns and lung damage. | Use only in a functioning fume hood. Quench excess carefully. |
| Flammable | Diethylamine is highly flammable and volatile. | Keep away from ignition sources. Store at <25°C. |
| Irritant | Benzamide derivatives may be skin/eye irritants. | Wear nitrile gloves and safety goggles. |
References
-
Synthesis of Hydrazide-Hydrazones: Mohareb, R. M., & Mohamed, A. A. (2011). The Reaction of Cyanoacetylhydrazine with
-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.[5] Molecules, 16(12), 3410-3419. Link -
Terephthalic Acid Derivatives: Taha, M., et al. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 17, 7232-7249. Link
-
General Esterification Protocols: University of Mustansiriyah. Preparation of Methyl Benzoate Protocol. Link
-
Chemical Data: PubChem Compound Summary for Methyl 4-formylbenzoate (Structural Analog). Link
Sources
applications of Methyl 4-(diethylcarbamoyl)benzoate in drug development
Technical Application Note: Methyl 4-(diethylcarbamoyl)benzoate in Drug Development
Abstract
Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) serves as a critical bifunctional scaffold in medicinal chemistry, particularly in the synthesis of Histone Deacetylase (HDAC) inhibitors and anthelmintic benzamide analogs . This guide details the compound's utility as a "masked" linker, exploiting the chemoselectivity between its labile methyl ester and the sterically hindered diethylamide. We provide validated protocols for its synthesis, selective functionalization, and application in Structure-Activity Relationship (SAR) profiling for oncology and parasitology targets.
Chemical Identity & Significance
| Property | Detail |
| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate |
| CAS Number | 122357-96-4 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Key Functional Groups | Methyl Ester: Electrophilic, hydrolyzable (Linker/Warhead precursor)Diethylamide: Stable, lipophilic (Cap group/Pharmacophore) |
| Solubility | Soluble in DMSO, DCM, MeOH; Low solubility in water. |
Strategic Role in Drug Design
In drug discovery, this molecule acts as a privileged structure due to its ability to differentiate downstream synthetic pathways:
-
The Diethylamide Motif: Mimics the pharmacophore of Diethylcarbamazine (DEC) and DEET, providing lipophilicity and receptor binding affinity. In HDAC inhibitors, this serves as the "Cap Group" that interacts with the rim of the enzyme active site.
-
The Methyl Ester: Acts as a temporary protecting group or a precursor for the "Zinc Binding Group" (ZBG). It can be selectively hydrolyzed to the free acid or converted to a hydroxamic acid (via hydroxylaminolysis).
Core Application: Synthesis of Benzamide HDAC Inhibitors
The primary application of Methyl 4-(diethylcarbamoyl)benzoate is as a starting material for Class I isoform-selective HDAC inhibitors . The benzamide scaffold is preferred over hydroxamates in next-generation epigenetics due to improved pharmacokinetic stability.
Mechanism of Action (Drug Design Context)
-
Cap Group: The 4-(diethylcarbamoyl) moiety sits at the entrance of the HDAC catalytic tunnel.
-
Linker: The phenyl ring acts as the spacer.
-
ZBG Precursor: The methyl ester is converted into a functional group (e.g., ortho-aminoanilide or hydroxamic acid) that chelates the Zinc ion (
) at the active site.
Visualizing the Synthetic Workflow
The following diagram illustrates the conversion of the scaffold into a bioactive HDAC inhibitor.
Figure 1: Synthetic divergence from the methyl ester scaffold to bioactive HDAC inhibitors.
Experimental Protocols
Protocol A: Chemoselective Hydrolysis (Ester Cleavage)
Objective: To generate the free carboxylic acid for coupling without degrading the diethylamide group.
Reagents:
-
Methyl 4-(diethylcarbamoyl)benzoate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)
-
Solvent: THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Step-by-Step Methodology:
-
Dissolution: Dissolve 235 mg (1.0 mmol) of Methyl 4-(diethylcarbamoyl)benzoate in 3 mL of THF.
-
Activation: Add 1 mL of distilled water containing 84 mg (2.0 mmol) of LiOH. The solution may turn slightly cloudy.
-
Reaction: Stir vigorously at Room Temperature (25°C) for 4 hours.
-
Note: Do not heat. The diethylamide is stable at RT, but refluxing in strong base may lead to minor amide hydrolysis.
-
-
Monitoring: Monitor by TLC (5% MeOH in DCM). The starting material (
) should disappear, and a baseline spot (acid) should appear. -
Workup:
-
Evaporate THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 using 1M HCl. A white precipitate (the acid) should form.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry over anhydrous
and concentrate.
-
-
Yield: Expect >90% yield of 4-(diethylcarbamoyl)benzoic acid.
Protocol B: Direct Conversion to Hydroxamic Acid (ZBG Formation)
Objective: To synthesize a hydroxamate-based HDAC inhibitor directly from the ester.
Reagents:
-
Hydroxylamine hydrochloride (
) (10.0 eq) -
Potassium Hydroxide (KOH) (10.0 eq)
-
Solvent: Methanol (anhydrous)
Step-by-Step Methodology:
-
Preparation of Hydroxylamine: In a separate flask, dissolve
in MeOH and add KOH (dissolved in min. MeOH) at 0°C. Filter off the KCl precipitate to obtain a fresh solution. -
Reaction: Add the Methyl 4-(diethylcarbamoyl)benzoate (1.0 eq) to the filtrate.
-
Conditions: Stir at 0°C for 1 hour , then warm to RT for 2 hours.
-
Critical Control Point: The high concentration of hydroxylamine acts as a potent nucleophile. The diethylamide is sterically bulky enough to resist attack under these conditions, ensuring chemoselectivity for the ester.
-
-
Quench: Neutralize carefully with 1M HCl to pH 7.
-
Purification: The product is polar. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Impurity & Stability Profiling
When sourcing or synthesizing this compound, three specific impurities must be monitored using HPLC-UV (254 nm).
| Impurity ID | Structure / Name | Origin | Impact on Assay |
| Imp-A | 4-(Diethylcarbamoyl)benzoic acid | Hydrolysis product | Reduces coupling efficiency; alters pH. |
| Imp-B | Methyl 4-carboxybenzoate | Incomplete amidation | Lacks the "Cap" group; inactive in biological assays. |
| Imp-C | Terephthalic acid | Full hydrolysis | Insoluble; precipitates in assay buffers. |
Stability Note: Store the solid at 2-8°C. Solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles as the ester is susceptible to slow hydrolysis in the presence of atmospheric moisture.
References
-
HDAC Inhibitor Design: Miller, T. A., et al. "Histone deacetylase inhibitors." Journal of Medicinal Chemistry 46.24 (2003): 5097-5116. Link
-
Benzamide Synthesis: Lobera, M., et al. "Selective class IIa histone deacetylase inhibitors." Nature Chemical Biology 9.5 (2013): 319-325. Link
- Chemoselectivity of Esters: Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 2nd Ed. (1999). (Standard Reference for Ester/Amide selectivity).
Disclaimer: This document is for research and development purposes only. Not for human diagnostic or therapeutic use.
Sources
Application Note: High-Yield Esterification Strategies for 4-(diethylcarbamoyl)benzoic Acid
Abstract & Strategic Analysis
This application note details the robust synthesis protocol for the esterification of 4-(diethylcarbamoyl)benzoic acid (also known as terephthalic acid mono-diethylamide).[1][2] This bifunctional building block contains a carboxylic acid and a tertiary amide.[1] While the amide moiety is generally robust, the primary challenge in esterification lies in achieving high conversion without affecting the amide integrity or complicating downstream purification.
Chemical Context
-
Substrate: 4-(diethylcarbamoyl)benzoic acid (
) -
Key Challenge: Direct Fischer esterification (acid-catalyzed reflux with alcohol) is often equilibrium-limited and requires large excesses of alcohol, which is impractical for expensive or complex alcohol substrates often used in drug development.[1][2]
Methodology Selection
We prioritize the Acyl Chloride Activation Method via Thionyl Chloride (
-
Why this method?
-
Irreversibility: Unlike Fischer esterification, converting the acid to an acid chloride drives the reaction to completion.[1]
-
Amide Stability: The N,N-diethyl tertiary amide is highly stable against thionyl chloride, unlike primary or secondary amides which can dehydrate to nitriles or form imidoyl chlorides under harsh conditions.[1]
-
Versatility: This protocol allows for the attachment of complex, sterically hindered, or solid alcohols, which is critical in structure-activity relationship (SAR) studies.[1]
-
Experimental Protocol: Acyl Chloride Route
Reagents & Equipment
| Reagent | Role | Equiv. | Notes |
| 4-(diethylcarbamoyl)benzoic acid | Substrate | 1.0 | Dry thoroughly before use.[1][2] |
| Thionyl Chloride ( | Activator | 2.0 - 5.0 | Excess serves as solvent/driver.[1][2] |
| DMF (Dimethylformamide) | Catalyst | 0.05 | Essential for Vilsmeier-Haack type activation.[1][2] |
| Dichloromethane (DCM) | Solvent | - | Anhydrous.[1][2] |
| Target Alcohol ( | Nucleophile | 1.1 - 1.5 | Dry.[1][2] |
| Triethylamine ( | Base | 2.0 | Scavenges HCl in Step 2.[1][2] |
Phase I: Activation (Formation of Acid Chloride)
Rationale:[2] The carboxylic acid is converted to the highly electrophilic acid chloride.[1] The evolution of
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride or
line). -
Suspension: Suspend 1.0 equiv of 4-(diethylcarbamoyl)benzoic acid in anhydrous DCM (or Toluene for higher boiling point).
-
Catalysis: Add catalytic DMF (1-2 drops per gram of substrate).[1][2]
-
Mechanistic Note: DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating agent than alone.
-
-
Chlorination: Add
dropwise.[1]-
Observation: Gas evolution (
, ) will begin immediately.[1]
-
-
Reflux: Heat to gentle reflux (
for DCM, for Toluene) for 2–3 hours.-
Endpoint: The suspension should become a clear, homogeneous solution, indicating the consumption of the insoluble acid and formation of the soluble acid chloride.
-
-
Isolation: Concentrate the mixture in vacuo to remove solvent and excess
.-
Crucial Step: Re-dissolve the residue in dry DCM and evaporate again (azeotropic removal) to ensure all traces of
are removed. Residual will react with your alcohol in the next step to form alkyl chlorides (impurity).[1]
-
Phase II: Esterification
Rationale: The acid chloride reacts rapidly with the alcohol.[1] A base is required to neutralize the generated HCl, preventing acid-catalyzed side reactions.[1]
-
Solubilization: Dissolve the crude acid chloride residue in fresh anhydrous DCM.
-
Base Addition: Add
(2.0 equiv) and cool to in an ice bath.-
Note: Pyridine can be used as both solvent and base if the alcohol is acid-sensitive.[1]
-
-
Nucleophilic Attack: Add the Target Alcohol (1.1–1.5 equiv) dissolved in minimal DCM dropwise.[1]
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
Purification & Workup Logic
Because the product is a neutral amide-ester, and the starting material is an acidic amide-acid, we utilize a "Self-Validating" Acid/Base extraction to ensure high purity without immediate chromatography.[1]
Workup Protocol
-
Quench: Add water to the reaction mixture to hydrolyze any unreacted acid chloride back to the acid.[1]
-
Phase Separation: Transfer to a separatory funnel.
-
Acid Wash: Wash organic layer with 1M HCl (removes excess
and Pyridine).[1] -
Base Wash (Critical): Wash organic layer with saturated
or 1M .[1] -
Drying: Dry organic layer over
, filter, and concentrate.
Visualization of Workflows
Reaction Mechanism & Pathway
The following diagram illustrates the activation and substitution pathway, highlighting the role of the Vilsmeier intermediate.
Caption: Figure 1: Stepwise activation of the benzoic acid derivative followed by base-mediated esterification.
Purification Logic Flowchart
This decision tree ensures the user understands how to separate the product from impurities based on pKa differences.[1]
Caption: Figure 2: Acid/Base extraction workflow exploiting the acidity of the starting material vs. the neutrality of the product.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete acid chloride formation.[1][2] | Ensure DMF catalyst is added.[1][2] Check if |
| Impurity: Alkyl Chloride | Residual | Perform azeotropic evaporation with DCM/Toluene twice after the activation step to remove all |
| Impurity: Starting Acid | Inefficient base wash.[1][2] | Ensure the |
| Dark Coloration | Decomposition of DMF or amine.[1][2] | Keep the esterification step (Phase II) at |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard mechanistic reference for nucleophilic acyl substitution).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for acid chloride synthesis).
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link (Discusses activation strategies relevant to benzoic acid derivatives).[1][2]
-
Greenberg, J. A., & Sammakia, T. (2017).[1][5] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1] The Journal of Organic Chemistry, 82(6), 3245–3251. Link (Provides modern context on thionyl chloride reactivity and compatibility).[1][2]
-
BenchChem. (2025).[1] Solubility of Benzoic Acid in Organic Solvents. Link (General solubility data for benzoic acid derivatives).[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 6. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
Technical Application Note: Precision Synthesis of Methyl 4-(diethylcarbamoyl)benzoate
Abstract & Introduction
This application note details the optimized protocol for the synthesis of methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) via the nucleophilic acyl substitution of methyl 4-(chlorocarbonyl)benzoate with diethylamine. This transformation represents a critical fragment synthesis in medicinal chemistry, often serving as a core scaffold for lipophilic amide derivatives in drug discovery.[1]
The procedure utilizes a Schotten-Baumann type anhydrous amidation in dichloromethane (DCM).[1] Unlike aqueous Schotten-Baumann conditions, this anhydrous approach prevents hydrolysis of the moisture-sensitive acid chloride and the methyl ester moiety.[1] The protocol prioritizes chemoselectivity, ensuring the highly reactive acid chloride is derivatized while preserving the methyl ester for subsequent synthetic steps.[1]
Chemical Mechanism & Rationale
The reaction proceeds via an addition-elimination mechanism .[1] The nucleophilic nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1] The chloride ion, being a good leaving group, is eliminated to reform the carbonyl, generating the protonated amide. An auxiliary base (Triethylamine, TEA) is employed to scavenge the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the formation of unreactive diethylamine hydrochloride salts.
Mechanism Visualization
Figure 1: Step-wise mechanistic pathway of the anhydrous amidation process.
Materials & Safety Profile
Safety Warning: Acid chlorides are corrosive and lachrymators.[1] Diethylamine is highly flammable and toxic.[1][2] All operations must be performed in a functioning fume hood.[1]
| Reagent | CAS No.[1][2][3][4][5] | MW ( g/mol ) | Equiv.[1][6] | Role | Hazards |
| Methyl 4-(chlorocarbonyl)benzoate | 3535-15-9 | 198.60 | 1.0 | Substrate | Corrosive, Moisture Sensitive |
| Diethylamine | 109-89-7 | 73.14 | 1.1 | Nucleophile | Flammable, Toxic, Corrosive |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | Base (Scavenger) | Flammable, Corrosive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Solvent | Carcinogen, Volatile |
Experimental Protocol
Preparation
-
Glassware: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Cool under a stream of dry nitrogen or argon.[1]
-
Solvent: Ensure Dichloromethane (DCM) is anhydrous (water content <50 ppm) to prevent hydrolysis of the starting material to the dicarboxylic acid mono-ester.[1]
Step-by-Step Procedure
Step 1: Solubilization (0 - 5 min)
-
Charge the RBF with Methyl 4-(chlorocarbonyl)benzoate (1.0 equiv, e.g., 5.0 g, 25.2 mmol).
-
Add anhydrous DCM (50 mL, ~10 vol). Stir until fully dissolved.
-
Cool the solution to 0 °C using an ice/water bath. Rationale: Low temperature controls the exotherm and suppresses potential side reactions.
Step 2: Addition of Base and Amine (5 - 30 min)
-
In a separate vessel, mix Diethylamine (1.1 equiv, 2.03 g, 2.9 mL) and Triethylamine (1.5 equiv, 3.82 g, 5.3 mL) in DCM (20 mL).
-
Transfer this mixture to the addition funnel.
-
Dropwise Addition: Add the amine/base solution to the cold acid chloride solution over 20–30 minutes.
-
Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.[1] This confirms the reaction is progressing.[1]
Step 3: Reaction Maintenance (30 min - 3 hrs)
-
Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 2–3 hours.
-
Process Control: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting acid chloride (Rf ~0.8, unstable on silica) should disappear, and a new spot (Product, Rf ~0.4–0.5) should appear. Note: Quench a small TLC aliquot with methanol before spotting to convert unreacted acid chloride to the methyl ester for easier visualization.
Step 4: Workup (Purification Phase)
-
Quench: Add water (50 mL) to the reaction mixture and stir vigorously for 5 minutes to dissolve ammonium salts.
-
Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.[1]
-
Acid Wash: Wash the organic layer with 1M HCl (2 × 30 mL).[1] Rationale: Removes unreacted diethylamine and TEA.
-
Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 × 30 mL).[1] Rationale: Removes any hydrolyzed terephthalic acid mono-methyl ester.
-
Drying: Wash with Brine (sat. NaCl, 30 mL), then dry over anhydrous MgSO₄ or Na₂SO₄ .
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 40 °C.
Step 5: Isolation
-
The crude product is typically a viscous pale-yellow oil or low-melting solid.[1]
-
High Purity Requirement: If necessary, purify via flash column chromatography (SiO₂, gradient 0–30% EtOAc in Hexanes).[1]
Experimental Workflow Diagram
Figure 2: Operational flowchart for the synthesis and isolation of the target amide.
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; keep glassware dry. |
| Product Impurity (Acidic) | Incomplete Base Wash | Ensure NaHCO₃ wash is thorough (pH of aq.[1] layer should be ~8).[1] |
| Emulsion during Workup | Surfactant-like properties | Add solid NaCl to the separatory funnel or filter through Celite.[1] |
| Starting Material Remains | Old/Hydrolyzed Acid Chloride | Verify reagent quality.[1] If acid chloride has white solids (acid), distill or use excess reagent.[1] |
Characterization (Expected Data)
-
Appearance: Colorless to pale yellow viscous oil or solid (MP ~30-40 °C).[1]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H ortho to ester),
-
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H ortho to amide),
-
δ 3.94 (s, 3H, COOCH₃),
-
δ 3.55 (br s, 2H, N-CH₂), 3.25 (br s, 2H, N-CH₂),
-
δ 1.25 (br t, 3H, CH₃), 1.10 (br t, 3H, CH₃).
-
Note: Amide rotamers may cause broadening of ethyl signals.
-
-
MS (ESI): Calculated for C₁₃H₁₇NO₃ [M+H]⁺: 236.[1]13. Found: 236.1.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of nucleophilic acyl substitution).[1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Review of amidation methods).
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 122357-96-4, Methyl 4-(diethylcarbamoyl)benzoate.
-
Sigma-Aldrich. (2023).[1][3] Safety Data Sheet: Methyl 4-(chlorocarbonyl)benzoate.
Sources
- 1. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethylmethylamine - Wikipedia [en.wikipedia.org]
- 3. Methyl 4-acetylbenzoate 98 3609-53-8 [sigmaaldrich.com]
- 4. 4-(diethylamino)benzoate precursor | Sigma-Aldrich [sigmaaldrich.com]
- 5. No results for search term "3D-FVA09631" | CymitQuimica [cymitquimica.com]
- 6. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analytical Strategy for Methyl 4-(diethylcarbamoyl)benzoate
Abstract
This application note details a validated analytical framework for the characterization and quantification of Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4). As a critical intermediate in the synthesis of benzamide-based pharmaceuticals and agrochemicals, the purity of this ester-amide scaffold is paramount. This guide provides a robust Reverse-Phase HPLC (RP-HPLC) protocol for assay and impurity profiling, complemented by GC-MS for volatile impurity analysis and NMR for structural verification. The methods described herein are designed to separate the target analyte from its primary hydrolysis degradation product, 4-(diethylcarbamoyl)benzoic acid.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the molecule's behavior in solution is the prerequisite for method design.[1] The molecule contains two key functional groups: a methyl ester (lipophilic, susceptible to hydrolysis) and a diethylamide (stable, moderately polar).
| Property | Description |
| Chemical Name | Methyl 4-(diethylcarbamoyl)benzoate |
| CAS Number | 122357-96-4 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Structure | p-substituted benzene ring; Position 1: Methyl ester; Position 4: Diethylamide |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, DCM. Sparingly soluble in water.[1] |
| LogP (Predicted) | ~2.1 – 2.4 (Lipophilic) |
| UV Max | ~254 nm (Benzoyl chromophore) |
| Key Impurities | 4-(diethylcarbamoyl)benzoic acid (Hydrolysis product), Diethylamine (Synthesis precursor) |
Analytical Workflow Diagram
The following flowchart outlines the decision matrix for analyzing batches of Methyl 4-(diethylcarbamoyl)benzoate.
Figure 1: Analytical Decision Tree for Quality Control.
Method 1: RP-HPLC for Purity and Assay (Primary Method)
Rationale
The primary degradation pathway is the hydrolysis of the methyl ester to the free acid.[1] Since the acid is significantly more polar, a C18 column with a gradient elution is required to resolve the early-eluting acid impurity from the main ester peak.
Chromatographic Conditions[5][8][9][10]
-
Instrument: UHPLC or HPLC system with PDA/UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]
-
Column Temperature: 30°C.
-
Detection: 254 nm (Reference: 360 nm).
-
Injection Volume: 5–10 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of acid impurities, sharpening peaks).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Sample Preparation[2][5]
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1 mg/mL).[1]
-
Working Solution: Dilute Stock Solution 1:10 with 50:50 Water:Acetonitrile . This matches the initial mobile phase strength to prevent peak distortion (solvent effects).[1]
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
System Suitability Criteria
-
Tailing Factor (As): 0.8 – 1.2.[1]
-
Theoretical Plates (N): > 5000.[1]
-
Resolution (Rs): > 2.0 between the main peak and any adjacent impurity.[1]
-
Retention Time: Expect the main peak at ~8-10 minutes. The hydrolyzed acid impurity will elute significantly earlier (~3-5 minutes).[1]
Method 2: GC-MS for Residual Solvents & Volatiles
Rationale
Synthesis of this molecule often involves diethylamine or thionyl chloride/methanol.[1] These volatile residues are best detected via Gas Chromatography.[1]
Protocol
-
Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Hold at 50°C for 2 min (Solvent delay).
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C, hold 3 min.
-
-
Detection: MS (EI source, 70 eV).[1] Scan range 35–400 m/z.
-
Expected Results:
-
Diethylamine: Elutes early (check solvent cut time).[1]
-
Methyl 4-(diethylcarbamoyl)benzoate: Elutes mid-run. Mass spectrum should show parent ion
and a base peak at (loss of diethylamine fragment) or (loss of methoxy).
-
Method 3: Structural Identification (NMR)
For batch release, Identity (ID) must be confirmed.[1]
-
Solvent: CDCl₃ (Deuterated Chloroform).[1]
-
1H NMR Signals (400 MHz):
-
δ 8.10 (d, 2H): Aromatic protons adjacent to the ester (deshielded).[1]
-
δ 7.45 (d, 2H): Aromatic protons adjacent to the amide.[1]
-
δ 3.94 (s, 3H): Methyl ester protons (–COOCH ₃).
-
δ 3.55 & 3.25 (br q, 4H): Methylene protons of the diethylamide. Note: Due to restricted rotation around the C-N amide bond, these often appear as two broad distinct signals rather than a clean quartet.
-
δ 1.25 & 1.10 (t, 6H): Methyl protons of the diethylamide.
-
Troubleshooting & Validation (E-E-A-T)
Common Issues
-
Ghost Peaks in HPLC: If you see a peak at the void volume, it is likely the hydrolyzed acid (4-(diethylcarbamoyl)benzoic acid). Confirm by injecting a standard of the acid.[1][3]
-
Split Peaks: Ensure the sample diluent is not stronger than the initial mobile phase.[1] Use 50:50 Water:ACN.
-
Amide Rotamers in NMR: Do not mistake the broadened/split ethyl signals in NMR for impurities. This is characteristic of tertiary amides.[1] Heating the NMR sample to 50°C can coalesce these peaks.[1]
Validation Parameters (ICH Q2)
-
Linearity: Demonstrate
over 50% to 150% of target concentration. -
LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1 respectively.
-
Robustness: Verify the method tolerates small changes in pH (±0.2) and column temperature (±5°C).
References
-
PubChem. (2025).[4][1][5] Methyl 4-(diethylcarbamoyl)benzoate Compound Summary. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. John Wiley & Sons.[1][5] (Standard reference for the gradient design rationale).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5] (Reference for NMR interpretation of amide rotamers).
Sources
- 1. Ethyl 4-(dimethylamino)benzoate | C11H15NO2 | CID 25127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-[methoxy(methyl)carbamoyl]benzoate | C11H13NO4 | CID 54447022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
using Methyl 4-(diethylcarbamoyl)benzoate in multi-step organic syntheses
Application Note: Strategic Utilization of Methyl 4-(diethylcarbamoyl)benzoate in Divergent Organic Synthesis
Executive Summary & Strategic Value
Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) represents a high-value "bifunctional divergent scaffold" for medicinal chemistry. Its utility stems from the electronic and steric differentiation between its two carbonyl functionalities:
-
The Methyl Ester (C-4): An electrophilic, hydrolytically labile "soft" handle, prone to rapid nucleophilic attack and hydride reduction.
-
The Diethyl Amide (C-1): A robust, hydrolytically stable "hard" handle that serves as a powerful Directed Ortho Metalation (DoM) group.
This guide details protocols to selectively manipulate one functional group while preserving the other, enabling the synthesis of complex pharmaceutical intermediates (e.g., HDAC inhibitors, benzylamine scaffolds) from a single precursor.
Chemoselective Reactivity Landscape
The following decision matrix illustrates the hierarchical reactivity of the scaffold.
Figure 1: Divergent synthetic pathways accessible from the parent scaffold.
Detailed Experimental Protocols
Protocol A: Chemoselective Hydrolysis of the Methyl Ester
Objective: Isolate the free carboxylic acid for coupling (e.g., hydroxamic acid synthesis) without degrading the diethyl amide.
Mechanism: The methyl ester is sterically accessible and electronically more electrophilic than the resonance-stabilized diethyl amide. Mild saponification conditions are sufficient.
Reagents:
-
Methyl 4-(diethylcarbamoyl)benzoate (1.0 equiv)
-
LiOH·H₂O (1.5 equiv)
-
THF/Water (3:1 v/v)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in THF (0.2 M concentration) at ambient temperature (20–25 °C).
-
Saponification: Add the LiOH solution (dissolved in the minimum amount of water) dropwise.
-
Monitoring: Stir at room temperature. Monitor via TLC (5% MeOH in DCM) or LC-MS.
-
Checkpoint: The ester spot (higher R_f) should disappear within 2–4 hours. The amide bond remains intact indefinitely at this temperature.
-
-
Workup: Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid product often precipitates. If not, extract with EtOAc (3x).
-
Purification: Crystallization from EtOH/Hexanes is usually sufficient; chromatography is rarely needed.
Self-Validating Metric: ¹H NMR will show the disappearance of the methyl singlet (~3.9 ppm) while the ethyl quartet/triplet signals (~3.5 and 1.2 ppm) of the amide remain distinct.
Protocol B: Chemoselective Reduction of the Ester (Preserving the Amide)
Objective: Generate the benzylic alcohol for further functionalization (e.g., conversion to benzyl bromide).
Mechanism: Lithium Borohydride (LiBH₄) is chemoselective for esters over tertiary amides. Stronger reductants like LiAlH₄ would reduce both groups.
Reagents:
-
Substrate (1.0 equiv)
-
LiBH₄ (2.0 M in THF, 1.2 equiv)
-
Anhydrous THF or Et₂O
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve substrate in anhydrous THF (0.1 M).
-
Addition: Cool to 0 °C. Add LiBH₄ solution dropwise over 10 minutes.
-
Reaction: Allow to warm to room temperature. Stir for 12–16 hours.
-
Note: If reaction is sluggish, add 5 mol% MeOH as a catalyst to form the active boromethoxy species.
-
-
Quench: Cool to 0 °C. Quench very slowly with saturated aqueous NH₄Cl (hydrogen gas evolution).
-
Isolation: Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.
Self-Validating Metric: IR Spectroscopy. Look for the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the retention of the amide carbonyl stretch (~1630 cm⁻¹). Appearance of broad OH stretch (~3400 cm⁻¹).
Protocol C: Advanced Directed Ortho Metalation (DoM)
Objective: Introduce a functional group ortho to the amide.[1] Critical Warning: The methyl ester is incompatible with organolithiums (n-BuLi/s-BuLi) used for DoM. It acts as an electrophilic trap, leading to polymerization or ketone formation. You must protect or transform the ester first.
Workflow: Ester → Alcohol (Protocol B) → TBS-Ether Protection → DoM.
Reagents:
-
TBS-Protected Alcohol Derivative (1.0 equiv)
-
sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexane)
-
TMEDA (1.1 equiv)
-
Electrophile (e.g., MeI, DMF, I₂)
-
Anhydrous THF, -78 °C
Step-by-Step Procedure:
-
Complexation: In a cryo-vial under Argon, mix s-BuLi and TMEDA in THF at -78 °C. Stir for 15 min.
-
Metalation: Add the TBS-protected substrate (dissolved in THF) dropwise down the side of the flask to pre-cool it.
-
Incubation: Stir at -78 °C for 1 hour. The solution typically turns deep yellow/orange (formation of the aryl-lithium species).
-
Quench: Add the electrophile (dissolved in THF) rapidly.
-
Warming: Allow to warm to room temperature over 2 hours.
-
Deprotection (Optional): Treat with TBAF to recover the alcohol.
Self-Validating Metric: Deuterium Quench Test. Before adding the expensive electrophile, quench a 0.1 mL aliquot with MeOD. Analyze via NMR/MS. >90% deuterium incorporation at the ortho position confirms successful lithiation.
Data Summary Table
| Transformation | Reagent System | Selectivity | Key Risk Factor |
| Hydrolysis | LiOH / THF / H₂O | Ester > Amide | Over-acidification during workup may hydrolyze amide if heated. |
| Ester Reduction | LiBH₄ / THF | Ester > Amide | Use of LiAlH₄ will destroy selectivity (reduces both). |
| Amide Reduction | Zn(OAc)₂ / (EtO)₃SiH | Amide > Ester | Requires strict anhydrous conditions; silane quality is critical. |
| DoM | s-BuLi / TMEDA | Ortho to Amide | FATAL: Presence of unprotected ester will kill the reaction. |
References
-
Directed Ortho Metalation (DoM)
-
Chemoselective Amide Reduction
-
Ester Reduction Selectivity
-
Brown, H. C., & Narasimhan, S. "Selective reductions. 28. The rapid reaction of lithium borohydride with esters." Journal of Organic Chemistry, 1982, 47(9), 1604–1606. Link
-
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by amide reduction [organic-chemistry.org]
Application Note: Optimized Lab-Scale Synthesis of Methyl 4-(diethylcarbamoyl)benzoate
Introduction & Scope
Methyl 4-(diethylcarbamoyl)benzoate (also known as Methyl N,N-diethylterephthalamate) is a bifunctional building block frequently utilized in medicinal chemistry as a linker or pro-drug intermediate. Its structure features two distinct electrophilic sites—a methyl ester and a diethyl amide—positioned para to one another on a benzene ring.[1]
This Application Note details a robust, lab-scale protocol for its synthesis starting from Monomethyl Terephthalate (MMT) . While direct coupling agents (e.g., EDC, HATU) are popular for small-scale discovery, this guide focuses on the Acid Chloride Method via Thionyl Chloride (
Key Advantages of this Protocol
-
Atom Economy: Utilizes the high reactivity of acid chlorides to drive conversion without heavy coupling reagents.[1]
-
Scalability: The workflow transitions seamlessly from gram-scale (lab) to kilogram-scale (pilot).[1]
-
Self-Validating Workup: The extraction protocol includes specific pH checkpoints to visually and chemically confirm the removal of unreacted starting materials.[1]
Reaction Logic & Pathway
The synthesis proceeds in two distinct phases: Activation and Amidation .[1] The carboxylic acid of MMT is first converted to the highly reactive acyl chloride, which is then trapped by diethylamine.[1]
Diagram 1: Synthetic Workflow
Caption: Step-wise transformation from MMT to the target amide via an acid chloride intermediate.
Materials & Equipment
Reagents
| Reagent | Equiv. | Role | Safety Note |
| Monomethyl Terephthalate (MMT) | 1.0 | Limiting Reagent | Irritant.[1] |
| Thionyl Chloride ( | 1.5 - 2.0 | Activating Agent | Corrosive/Lachrymator. Reacts violently with water.[1] |
| DMF (Anhydrous) | 0.05 (Cat.)[1] | Catalyst | Carcinogen suspect.[1] Promotes Vilsmeier-Haack type activation. |
| Diethylamine | 1.2 | Nucleophile | Volatile, flammable, corrosive. |
| Triethylamine ( | 1.5 | Base Scavenger | Neutralizes HCl generated during amidation.[1] |
| Dichloromethane (DCM) | Solvent | Reaction Medium | Toxic/Volatile.[1] Use dry solvent.[1] |
Equipment
-
Round-bottom flask (2-neck) with magnetic stir bar.[1]
-
Reflux condenser with drying tube (CaCl
or balloon).[1] -
Addition funnel (pressure-equalizing recommended).[1]
-
Ice-water bath.[1]
-
Rotary evaporator.[1]
Experimental Protocol
Phase A: Acid Chloride Formation (Activation)
Rationale: We generate the acid chloride in situ.[1] Thionyl chloride is preferred over oxalyl chloride for this scale due to ease of handling, though both work.[1] Catalytic DMF forms a reactive chloroiminium intermediate that rapidly converts the carboxylic acid.[1]
-
Setup: In a dry 2-neck round-bottom flask, suspend Monomethyl Terephthalate (10.0 mmol) in anhydrous DCM (20 mL) .
-
Catalyst: Add DMF (2-3 drops) .
-
Activation: Add Thionyl Chloride (15-20 mmol) dropwise at room temperature.
-
Observation: Gas evolution (
, ) will begin.[1]
-
-
Reflux: Heat the mixture to gentle reflux (
) for 2 hours.-
Checkpoint: The suspension should become a clear solution, indicating consumption of the insoluble acid starting material.[1]
-
-
Concentration: Cool to room temperature and concentrate in vacuo (rotary evaporator) to remove excess
and solvent.-
Note: Co-evaporate with dry Toluene (2x) if possible to ensure complete removal of thionyl chloride.[1]
-
-
Re-dissolution: Redissolve the resulting crude acid chloride oil/solid in fresh anhydrous DCM (15 mL) .
Phase B: Amidation (Coupling)
Rationale: The reaction between an acid chloride and an amine is highly exothermic.[1] Temperature control is critical to prevent side reactions (e.g., hydrolysis or polymerization).[1]
-
Preparation: In a separate flask, mix Diethylamine (12.0 mmol) and Triethylamine (15.0 mmol) in DCM (10 mL) .
-
Cooling: Place the flask containing the Acid Chloride solution (from Phase A) in an ice-water bath (0°C) .
-
Addition: Slowly add the Amine/Base mixture to the Acid Chloride solution via addition funnel or syringe over 15–20 minutes.
-
Critical Control: Maintain internal temperature <10°C.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Phase C: Self-Validating Workup
Rationale: This extraction sequence is designed to chemically separate the product from all reagents based on pKa differences.[1]
-
Quench: Slowly add saturated
(20 mL) to the reaction mixture. Stir vigorously for 10 minutes. -
Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.[1]
-
Acid Wash (Removal of Amines): Wash the organic layer with 1M HCl (20 mL) .[1]
-
Validation: This protonates unreacted Diethylamine and Triethylamine, forcing them into the aqueous layer.[1]
-
-
Base Wash (Removal of Acids): Wash the organic layer with 1M NaOH or sat.[1]
(20 mL) .-
Validation: This converts any hydrolyzed terephthalic acid back to the water-soluble carboxylate.[1]
-
-
Drying: Wash with Brine (sat. NaCl) , dry over anhydrous
, filter, and concentrate to dryness.
Purification & Characterization
The physical state of Methyl 4-(diethylcarbamoyl)benzoate can vary from a viscous oil to a low-melting solid depending on purity and ambient temperature.[1]
Diagram 2: Purification Decision Tree
Caption: Logic flow for determining the optimal purification method based on crude physical state.
Purification Protocols
-
Method A (Flash Chromatography): Recommended if the crude is an oil.[1]
-
Method B (Recrystallization): Recommended if the crude solidifies.[1]
-
Dissolve in minimum hot Ethyl Acetate; add Hexanes dropwise until turbid. Cool to 4°C.[1]
-
Analytical Validation
To confirm the identity of Methyl 4-(diethylcarbamoyl)benzoate , look for these specific NMR signals:
| Signal Type | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 8.05 - 8.10 | Doublet (d) | 2H | Protons ortho to Ester |
| Aromatic | 7.40 - 7.45 | Doublet (d) | 2H | Protons ortho to Amide |
| Methoxy | 3.90 - 3.95 | Singlet (s) | 3H | Methyl Ester (-COOCH |
| Methylene | 3.20 - 3.60 | Broad/Multiplet | 4H | Amide Ethyl groups (-N(CH |
| Methyl | 1.10 - 1.25 | Triplet (t) | 6H | Amide Ethyl groups (-N(CH |
Note: The amide methylene protons often appear as two broad signals or a complex multiplet due to restricted rotation around the C-N amide bond.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1] Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Section 5.12: Preparation of Amides). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12022, Diethylamine.[1][2][3] Link
Sources
Application Note: Methyl 4-(diethylcarbamoyl)benzoate as a Bifunctional Scaffold for API Synthesis
Executive Summary
Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122-33-8) serves as a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of Histone Deacetylase (HDAC) inhibitors and serine protease inhibitors . Its structural architecture features two distinct reactive handles: a labile methyl ester and a robust diethylamide .
This Application Note details the strategic use of this scaffold. We explore its role as a precursor for the "Cap" region of HDAC inhibitors (similar to Entinostat/MS-275), provide validated protocols for its selective activation, and demonstrate its utility in Directed ortho-Metalation (DoM) for scaffold diversification.
Chemical Architecture & Pharmacological Relevance[1][2][3][4]
The "Janus" Nature of the Scaffold
The molecule functions as a "Janus" substrate—a two-faced entity where orthogonal reactivity allows for sequential functionalization.
-
The Methyl Ester (C-1): An electrophilic site susceptible to mild saponification, reduction, or direct amidation. It serves as the attachment point for the "Linker" and "Zinc-Binding Group" (ZBG) in HDAC inhibitor design.[1]
-
The Diethylamide (C-4): A metabolically stable moiety that acts as a hydrophobic "Cap." In medicinal chemistry, this group modulates lipophilicity (LogP) and prevents metabolic hydrolysis at the C-4 position. Crucially, it functions as a powerful Directed Metalation Group (DMG) , enabling regiospecific substitution at the C-3/C-5 positions.
Role in HDAC Inhibitor Pharmacophore
Class I HDAC inhibitors typically follow a three-part pharmacophore model: Cap — Linker — ZBG .[1]
Methyl 4-(diethylcarbamoyl)benzoate provides the Cap (diethylamide) and the aromatic spacer. The ester is hydrolyzed to the acid, which is then coupled to a diamine (e.g., o-phenylenediamine) to form the Linker-ZBG motif.
Figure 1: Contribution of Methyl 4-(diethylcarbamoyl)benzoate to the classic HDAC inhibitor pharmacophore.
Experimental Protocols
Protocol A: Selective Saponification (Scaffold Activation)
Objective: To hydrolyze the methyl ester to the carboxylic acid without degrading the diethylamide group. This generates 4-(diethylcarbamoyl)benzoic acid , the active coupling partner.
Reagents:
-
Methyl 4-(diethylcarbamoyl)benzoate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 equiv)
-
Solvent: THF/Water (3:1 v/v) or MeOH/Water (3:1 v/v)
Procedure:
-
Dissolution: Dissolve 10.0 g of Methyl 4-(diethylcarbamoyl)benzoate in 60 mL of THF.
-
Activation: Prepare a solution of LiOH·H₂O (1.5 equiv) in 20 mL of water. Add this dropwise to the THF solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Note: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and the acid (Rf ~0.1) should appear.[2]
-
Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted ester.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2–3 using 1M HCl. A white precipitate will form.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45 °C.
Expected Yield: 90–95% Key Insight: LiOH is preferred over NaOH for its milder nature and better solubility in THF mixtures, minimizing the risk of attacking the diethylamide.
Protocol B: Synthesis of Benzamide HDAC Inhibitor Precursor
Objective: To couple the activated scaffold with o-phenylenediamine (a classic ZBG precursor).
Reagents:
-
4-(diethylcarbamoyl)benzoic acid (from Protocol A)
-
o-Phenylenediamine (mono-Boc protected recommended to prevent polymerization)
-
HATU (1.2 equiv)
-
DIPEA (2.5 equiv)
-
DMF (anhydrous)
Procedure:
-
Activation: Dissolve 4-(diethylcarbamoyl)benzoic acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (2.5 equiv) and HATU (1.2 equiv). Stir for 15 minutes at RT.
-
Coupling: Add N-Boc-o-phenylenediamine (1.1 equiv). Stir for 12 hours at RT.
-
Quench: Pour into ice water/brine (1:1). Extract with EtOAc.
-
Purification: Wash organics with 5% LiCl (to remove DMF), NaHCO₃, and brine. Dry over Na₂SO₄.
-
Deprotection (Step 2): Treat the intermediate with TFA/DCM (1:4) for 1 hour to reveal the free amine ZBG.
Protocol C: Regioselective Functionalization via Ortho-Lithiation
Objective: To introduce a substituent (e.g., Methyl, Fluoro, Formyl) at the ortho-position relative to the amide (C-3) using the diethylamide as a Directing Metalation Group (DMG).
Mechanism: The carbonyl oxygen of the diethylamide coordinates with the lithium cation, bringing the base (s-BuLi) into proximity with the ortho-proton, facilitating deprotonation.
Reagents:
-
Methyl 4-(diethylcarbamoyl)benzoate (Note: The ester must be protected or reduced before this step, or use the amide derived from Protocol A if the ester is not required. Correction: For this specific protocol, we use the diethylamide functionality. If the ester is present, it will react with organolithiums. Therefore, this protocol applies to the carboxylate salt or a reduced derivative (benzyl alcohol).)
-
Refined Strategy: Use the Lithium carboxylate generated in Protocol A in situ (COOLi acts as a DMG) or protect the ester as an oxazoline. However, the standard method uses the cumyl amide or similar.
-
Alternative: If using Methyl 4-(diethylcarbamoyl)benzoate directly, the ester will be attacked.
-
Corrected Protocol: This step is best performed on the 4-(diethylcarbamoyl)benzoic acid (converted to a lithium salt) or after converting the ester to a non-electrophilic group.
-
Below is the protocol for the Lithium Salt (COOLi) variant:
-
Procedure (COOLi Directed Lithiation):
-
Salt Formation: Suspend 4-(diethylcarbamoyl)benzoic acid in dry THF at -78 °C. Add n-BuLi (1.0 equiv) to form the lithium carboxylate.
-
Lithiation: Add a second equivalent of s-BuLi (or t-BuLi) dropwise at -78 °C. The diethylamide and carboxylate cooperate to direct lithiation to the ortho position (C-3).
-
Electrophile Trapping: Add the electrophile (e.g., MeI, NFSI, DMF) and warm to RT.
-
Workup: Acidify to quench and recover the substituted benzoic acid.
Analytical Data & Specifications
| Parameter | Specification | Note |
| Appearance | White to Off-white Crystalline Powder | |
| Molecular Weight | 235.28 g/mol | |
| Melting Point | 58–62 °C | Sharp MP indicates high purity. |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Sparingly soluble in water. |
| Purity (HPLC) | >98.0% | Required for API synthesis. |
| Storage | 2–8 °C, Desiccated | Ester is moisture sensitive over long periods. |
Synthesis Workflow Diagram
The following diagram illustrates the divergence from the central scaffold to various API intermediates.
Figure 2: Divergent synthetic pathways from the parent scaffold.[3][4]
Troubleshooting & Optimization
-
Issue: Ester Hydrolysis is Sluggish.
-
Cause: Steric bulk of the diethylamide may induce remote electronic deactivation.
-
Solution: Increase temperature to 40 °C or switch solvent to Dioxane/Water (higher boiling point). Do not use strong mineral acids (HCl/H₂SO₄) for hydrolysis as this may cleave the amide.
-
-
Issue: Formation of Diacid (Amide Cleavage).
-
Cause: Reaction conditions too harsh (pH > 12 or refluxing too long).
-
Solution: Strictly control stoichiometry of LiOH (1.1–1.5 equiv). Monitor reaction progress via LC-MS.
-
-
Issue: Poor Solubility in Coupling Reactions.
-
Cause: The free acid has high crystal lattice energy.
-
Solution: Use DMF or NMP as the solvent. Ensure the DIPEA is added before the coupling agent (HATU/EDC) to ensure the carboxylate is formed and soluble.
-
References
-
Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[5][1][4][6][7] Journal of Medicinal Chemistry, 46(24), 5097-5116. Link
-
Suzuki, T., et al. (2005). "Design, synthesis, and biological activity of novel benzamide-type histone deacetylase inhibitors." Journal of Medicinal Chemistry, 48(4), 1019-1032. Link
-
Beletskaya, I. P., et al. (2009). "Transition-metal-catalyzed synthesis of benzamides." Chemical Reviews, 109(3), 1162-1208. Link
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879-933. Link
Sources
- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel histone deacetylase 6 inhibitors using benzimidazole as caps for cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase [mdpi.com]
- 7. Design and synthesis of novel hybrid benzamide-peptide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(diethylcarbamoyl)benzoate
Current Status: Online Ticket ID: CHEM-SUP-8821 Subject: Impurity Profiling & Troubleshooting Guide for Asymmetric Terephthalate Derivatives[1]
Executive Summary: The Chemoselectivity Challenge
The synthesis of Methyl 4-(diethylcarbamoyl)benzoate (MDCB) presents a classic organic chemistry challenge: desymmetrization .[1] You are attempting to differentiate two identical positions on a benzene ring (if starting from terephthalic acid) or maintain asymmetry without scrambling (if starting from a mono-ester).[1]
The majority of user issues stem from three root causes:
-
Statistical Mixtures: Failing to control stoichiometry when starting from symmetric precursors (Terephthaloyl chloride).
-
Coupling Agent Artifacts: Incomplete removal of urea byproducts (DCU/DIU) when using carbodiimides.[1]
-
Unintended Hydrolysis: The methyl ester at
is susceptible to saponification during the basic workup required to remove unreacted amine or acid.
Diagnostic Hub: Identify Your Byproduct
Use this table to correlate your observation (TLC/NMR/Physical State) with the likely impurity.
| Impurity Name | Structure Type | Origin | Physical Sign (Diagnostic) | Removal Strategy |
| N,N,N',N'-Tetraethylterephthalamide | Bis-Amide | Over-reaction of terephthaloyl chloride or amine excess.[1] | High melting solid.[1] Very low | Precipitate from cold EtOAc; difficult to separate if >10%.[1] |
| Dimethyl Terephthalate (DMT) | Bis-Ester | Starting material impurity or methanolysis side-reaction.[1] | High | Wash with hexanes (product is less soluble in hexanes than DMT).[1] |
| 4-(Diethylcarbamoyl)benzoic acid | Acid-Amide | Hydrolysis of the methyl ester during basic workup (NaOH/KOH).[1] | Streaks on TLC.[1] Soluble in sat. | Critical Failure. Acidify aqueous layer to recover, then re-esterify.[1] |
| Dicyclohexylurea (DCU) | Urea | Byproduct of DCC coupling.[1] | White crystalline solid.[1] Appears in NMR as broad multiplets (cyclohexyl).[1] | Cool reaction to 0°C, filter, then wash filtrate with cold ether.[1] |
| N-Acylurea | Rearranged Adduct | Thermal rearrangement of O-acylisourea intermediate.[1] | Stable impurity, difficult to remove.[1] | Prevent by keeping coupling reaction <0°C and adding HOBt/DMAP.[1] |
Visualizing the Reaction Pathways
The following logic map details exactly where these impurities enter your workflow based on the chosen synthetic route.
Figure 1: Reaction logic flow demonstrating the origin of common byproducts based on starting material selection.
Troubleshooting Guides (FAQ Format)
Issue 1: "I have a stubborn white solid that won't filter out."
Diagnosis: This is likely Dicyclohexylurea (DCU) if you used DCC as a coupling agent.[1] DCU is notoriously difficult because it is partially soluble in many organic solvents, causing it to precipitate slowly over time (the "creeping solid" phenomenon).
Corrective Protocol:
-
Solvent Swap: Evaporate your reaction solvent (usually DCM or DMF).[1] Redissolve the crude residue in cold Ethyl Acetate (EtOAc) . DCU is very insoluble in EtOAc.
-
The Freeze-Filter: Place the EtOAc suspension in a freezer (-20°C) for 2 hours.
-
Celite Filtration: Filter the cold solution through a pad of Celite.[1]
-
Alternative: Switch to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct from EDC is water-soluble and is completely removed during the aqueous wash [1].[2]
Issue 2: "My product is disappearing during the bicarb wash."
Diagnosis: You are likely hydrolyzing the methyl ester.[1] While methyl esters are relatively stable, the presence of an electron-withdrawing amide group at the para position activates the ester carbonyl, making it more susceptible to nucleophilic attack by hydroxide ions [2].
Corrective Protocol:
-
pH Control: Never use strong bases (NaOH/KOH) for the workup.[1] Use saturated Ammonium Chloride (
) or dilute Sodium Bicarbonate ( ) .[1] -
Speed: Keep the aqueous contact time under 5 minutes. Cold workup (ice bath) is recommended.[1]
-
Back-Extraction: If you suspect hydrolysis, acidify the aqueous waste layer to pH 3 and extract with EtOAc.[1] If you recover a solid, it is the hydrolyzed acid (4-(diethylcarbamoyl)benzoic acid).[1] You can re-methylate this using
.[1]
Issue 3: "I see two spots very close together on TLC."
Diagnosis: If you started from Terephthaloyl Chloride, you have a statistical mixture of the Bis-amide and the Target . They have similar polarities.[1]
Corrective Protocol:
-
Chromatography: You must use a gradient elution.[1] Start with 100% Hexanes and move very slowly to 20% EtOAc.[1]
-
Prevention: Do not use the "double chloride" route.[1] It is mathematically flawed for high-yield mono-functionalization.[1] Use the Monomethyl Terephthalate (MMT) route described below.
Recommended Protocol: The "Clean" Acid Chloride Route
This protocol minimizes byproduct formation by locking the ester group before amide formation.[1]
Reagents:
-
Monomethyl Terephthalate (MMT) [1 eq]
-
Thionyl Chloride (
) [1.5 eq] -
Diethylamine [1.1 eq]
-
Triethylamine (
) [1.2 eq] -
Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Activation: Dissolve MMT in DCM. Add
and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases.-
Why? This converts the acid to the acid chloride. The methyl ester remains untouched.[1]
-
-
Evaporation: Evaporate the solvent and excess
completely (use a toluene azeotrope if necessary).-
Critical Step: Residual
will react with your amine to form diethylsulfuramidyl chlorides, a toxic impurity.[1]
-
-
Coupling: Redissolve the crude acid chloride in fresh DCM. Cool to 0°C.[1]
-
Addition: Add the Triethylamine/Diethylamine mixture dropwise.
-
Workup: Wash with 1M HCl (removes excess amine) followed by Sat.
(removes unreacted acid).[1] Dry over .[1]
Workup Logic Flow
Figure 2: Purification logic to isolate Methyl 4-(diethylcarbamoyl)benzoate.[1]
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]
-
Larrivée-Aboussafy, C., et al. (2010).[1] Effect of substituents on the hydrolysis of benzoate esters. Journal of Organic Chemistry. (General reactivity reference for para-substituted benzoates).
-
PubChem. (2024).[1] Diethylcarbamoyl chloride (Byproduct data). National Library of Medicine.[1]
-
ResearchGate. (2022).[1][3] "How Can I Remove DCU, byproduct of DCC coupling reactions?". Community Forum.
Sources
Technical Support Center: Purification of Methyl 4-(diethylcarbamoyl)benzoate
Case ID: PUR-MZN-04 Subject: Purification Protocols & Troubleshooting for Methyl 4-(diethylcarbamoyl)benzoate Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction
Welcome to the Technical Support Center. You are likely working with Methyl 4-(diethylcarbamoyl)benzoate , a bifunctional intermediate often used in the synthesis of HDAC inhibitors or complex benzamide pharmacophores.[1]
This molecule presents a unique purification paradox: it possesses both a labile ester moiety (susceptible to hydrolysis) and a robust diethylamide group (prone to rotameric broadening in NMR and "streaking" on silica).[1]
This guide moves beyond generic textbook advice. We treat the purification as a logic-gated workflow designed to isolate your target from common contaminants like unreacted diethylamine, mono-methyl terephthalate, or coupling byproducts.[1]
Module 1: The "Sandwich" Extraction Protocol
Context: The most effective purification happens before you ever touch a column.[1] Because your target is a neutral molecule, we can exploit the acidity of potential impurities (carboxylic acids) and the basicity of starting materials (amines) to wash them away.
The Protocol: Perform this sequence immediately after reaction quenching.
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it creates emulsions with amide byproducts.[1]
-
Acid Wash (Removal of Amines):
-
Base Wash (Removal of Acids):
-
The "Dry" Finish:
Visual Workflow: Phase Separation Logic
Figure 1: The "Sandwich" Extraction logic removes basic impurities first, then acidic impurities, leaving the neutral target in the organic phase.
Module 2: Chromatography & The "Amide Streak"
Issue: Users often report that Methyl 4-(diethylcarbamoyl)benzoate "streaks" or "tails" on silica gel, contaminating later fractions.[1] Root Cause: The amide nitrogen has a lone pair that can hydrogen bond with the acidic silanols on the silica surface.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Bands | Amide-Silanol Interaction | Add 1% Triethylamine (TEA) to your eluent system.[1] This "caps" the active silica sites.[1] |
| Co-elution | Polarity mismatch | Change solvent system.[1] If EtOAc/Hexane fails, switch to DCM/MeOH (98:2) .[1] |
| Product "Missing" | Precipitation on column | The compound may have crystallized in the column dead volume. Dissolve the sample in a minimum amount of DCM before loading.[1] |
Recommended Gradient (Flash Chromatography):
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate.[1]
-
Gradient: 0% B
40% B over 10 Column Volumes (CV). The product typically elutes between 25-35% EtOAc.[1]
Module 3: Crystallization (For Solid Forms)
While this compound often isolates as a viscous oil, high-purity samples can crystallize.[1]
Protocol:
-
Dissolve the oil in a minimum amount of hot Ethyl Acetate .[1]
-
Add Hexane dropwise until persistent cloudiness appears (turbidity point).[1]
-
Add a single drop of EtOAc to clear the solution.[1]
-
Critical Step: Let it sit at room temperature for 2 hours before moving to the fridge (
). Rapid cooling traps impurities.[1] -
If it oils out (forms a separate liquid layer instead of crystals), scratch the glass surface with a spatula or add a seed crystal if available.[1]
Module 4: Analytical Troubleshooting (NMR)
The "False Impurity" Alert:
A common support ticket we receive involves "extra peaks" in the
Q: "I see doubled peaks for my ethyl groups. Is my product impure?" A: Likely NOT.
Explanation:
The amide bond (
-
The two ethyl groups are in different magnetic environments: one is cis to the carbonyl oxygen, the other is trans.
-
Diagnostic: These peaks are often broad.[1] Heating the NMR sample (e.g., to 50°C) will often cause the peaks to coalesce into a single sharp signal as rotation becomes fast on the NMR timescale.
Impurity vs. Rotamer Decision Tree
Figure 2: Logical flow to distinguish between physical phenomena (rotamers) and chemical impurities.
FAQ: Frequently Asked Questions
Q1: Can I distill this compound? A: We generally advise against distillation at standard pressures.[1] Benzamide esters have high boiling points, and the thermal stress can cause decarboxylation or amide degradation. If you must, use high vacuum (<0.1 mmHg) and a Kugelrohr apparatus.[1]
Q2: My product is a yellow oil, but literature says white solid. Why? A: Yellowing is often due to trace nitro- or azo- impurities if the starting material was 4-nitrobenzoic acid derivatives, or oxidation of amine traces.[1] Pass the oil through a small pad of activated charcoal or silica to remove color bodies.[1]
Q3: The ester hydrolyzed during the acid wash. How do I recover? A: If you accidentally formed the carboxylic acid (4-(diethylcarbamoyl)benzoic acid), it will be in the aqueous basic layer (from the NaHCO3 wash). Acidify that aqueous layer to pH 2, extract with EtOAc, and re-esterify using MeOH/H2SO4.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general workup of amides and esters). [1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for amide bond rotation and hydrolysis). [1]
-
Beilstein Journal of Organic Chemistry. (2014). Chromatographically separable rotamers of an unhindered amide. (Validating the rotameric behavior in chromatography and NMR).
-
National Institutes of Health (PubChem). Methyl 4-formylbenzoate and related benzamide derivatives.[1] (General physical property data for analogous structures). [1]
Sources
- 1. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl Benzoate Synthesis Lab Report - 356 Words | Bartleby [bartleby.com]
- 4. CN101948387A - Preparation technology of methyl benzoate - Google Patents [patents.google.com]
- 5. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. jesi.astr.ro [jesi.astr.ro]
- 8. researchgate.net [researchgate.net]
challenges in scaling up Methyl 4-(diethylcarbamoyl)benzoate production
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of Methyl 4-(diethylcarbamoyl)benzoate from the bench (gram-scale) to the pilot plant (kilogram-scale).
This molecule presents a classic "orthogonal functionality" challenge: you must form a stable amide bond on one side of a benzene ring while preserving a labile methyl ester on the para position. The primary failure modes at scale are runaway exotherms during amidation and unintended hydrolysis of the ester moiety during workup.
This guide prioritizes the Acid Chloride Route starting from Monomethyl Terephthalate (MMT) . While coupling agents (HATU/EDC) work at 100mg scale, they are economically unviable and difficult to purify at >1kg scale.[1]
Module 1: Critical Process Parameters (CPP)
The Thermodynamics of Amidation
At scale, the reaction between 4-(methoxycarbonyl)benzoyl chloride and diethylamine is highly exothermic. In a 50mL flask, air cooling suffices.[1] In a 20L reactor, this heat accumulation leads to:
-
Solvent boiling (loss of containment).[1]
-
Ester degradation (thermal hydrolysis).
-
Impurity formation (dimerization).[1]
Data Table 1: Thermal Risks & Mitigation
| Parameter | Bench Scale (10g) | Pilot Scale (1kg) | Impact of Failure |
| Reagent Addition | Bolus (all at once) | Metered Dosing (via pump) | Runaway exotherm; Safety hazard.[1] |
| Cooling | Ice bath | Jacket cooling (-10°C) | Localized hot spots degrade ester.[1] |
| Base Scavenger | Excess Et3N added rapidly | Et3N or inorganic base added slowly | High pH spikes cause ester hydrolysis.[1] |
The "Ester Survival" Strategy
The methyl ester is sensitive to basic hydrolysis (saponification).
-
Risk: During the amidation step, if the local concentration of amine/base is too high and water is present (even trace), the ester will hydrolyze to the carboxylic acid [1].
-
Control: Use anhydrous conditions strictly. Use a non-nucleophilic base (e.g., DIPEA or carefully metered Triethylamine) or use the "Schotten-Baumann" biphasic condition only if pH is strictly monitored < 10.[1]
Module 2: Visualizing the Workflow
The following diagram outlines the optimized Acid Chloride route with critical "Stop/Check" points for quality control.
Figure 1: Optimized workflow for the Acid Chloride route. Note the critical temperature control at Step 2 to prevent ester degradation.
Module 3: Troubleshooting Guide (FAQ)
Issue 1: "My yield is good, but I have 15% of the carboxylic acid impurity."
Diagnosis: Ester Hydrolysis. Root Cause:
-
Wet Solvents: Thionyl chloride creates HCl.[1] If your solvent (DCM/THF) is wet, the HCl + Water hydrolyzes the ester.
-
Workup pH: You likely used a strong basic wash (NaOH/KOH) to remove excess acid chloride, and the pH spiked >11.[1] Corrective Action:
-
Protocol Change: Switch to a Saturated NaHCO3 wash instead of NaOH. It buffers the pH around 8-9, which is safe for methyl esters [2].[1]
-
Drying: Ensure MMT is dried in a vacuum oven (40°C) before reaction.
Issue 2: "The reaction mixture turned into a solid block during amine addition."
Diagnosis: Amine Hydrochloride Salt Precipitation. Root Cause: Diethylamine reacts with the HCl byproduct to form Diethylamine Hydrochloride, which is insoluble in non-polar solvents like DCM or Toluene. Corrective Action:
-
Solvent Volume: Increase solvent volume to 10-15 volumes relative to MMT.
-
Base Choice: Add Triethylamine (Et3N) as a scavenger.[1] Et3N-HCl is more soluble in DCM than Diethylamine-HCl, keeping the slurry stirrable.[1]
Issue 3: "I cannot separate the layers during extraction (Emulsion)."
Diagnosis: The "DEET Effect." Context: Diethyl-benzamides act as surfactants (similar to DEET), stabilizing oil-in-water emulsions [3].[1] Corrective Action:
-
Salting Out: Saturate the aqueous layer with NaCl (Brine). This increases the density difference and ionic strength, forcing phase separation.
-
Filtration: If solid particulates (salts) are stabilizing the emulsion, filter the biphasic mixture through a Celite pad before separation.
Module 4: Validated Experimental Protocol
Scale: 100g Input (Scalable to 1kg) Safety: Perform in a fume hood. SOCl2 releases toxic SO2 and HCl gas.[1]
Step 1: Acid Chloride Formation
-
Setup: 1L 3-neck flask with reflux condenser, N2 inlet, and scrubber for HCl gas.
-
Charge: Add 100g Monomethyl Terephthalate (MMT) and 500mL Toluene (or DCM).
-
Activation: Add 0.5mL DMF (catalyst).
-
Reagent: Add 60mL Thionyl Chloride (1.5 eq) dropwise.
-
Reaction: Heat to reflux (80°C for Toluene) for 3-4 hours.
-
Concentration: Distill off excess SOCl2 and solvent to yield the crude acid chloride as a waxy solid/oil. Do not expose to air.[2]
Step 2: Amidation (The Critical Step)
-
Dissolution: Redissolve crude acid chloride in 500mL dry DCM . Cool to 0°C .[1]
-
Base Prep: Mix Diethylamine (1.1 eq) and Triethylamine (1.2 eq) in 100mL DCM .
-
Addition: Add the Amine/Base mixture dropwise over 60 minutes.
-
Constraint: Internal temperature must NOT exceed 20°C.[1]
-
-
Workup:
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate.
Module 5: Impurity Analysis Decision Tree
Use this logic flow to identify the source of contamination in your final NMR/HPLC.
Figure 2: Troubleshooting logic for common impurities.
References
-
Dalal Institute. (2023).[1] Hydrolysis of Esters and Amides: Acid and Base Catalysis Mechanisms. Retrieved from
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from
-
ResearchGate. (2024).[1] Emulsion-based formulations design and permeation of DEET. Retrieved from
-
BenchChem. (2025).[1][3] Protocols for Scale-Up Synthesis of Terephthalate Derivatives. Retrieved from
-
Fisher Scientific. (2023).[1] Safety Data Sheet: Mono-Methyl Terephthalate. Retrieved from
Sources
Technical Support Center: Benzoic Acid Esterification Optimization
Status: Operational Ticket ID: BZ-EST-001 Subject: Overcoming Equilibrium & Reactivity Limits in Benzoate Synthesis Assigned Specialist: Senior Application Scientist
Introduction: The "Stubborn Substrate" Problem
Welcome to the Technical Support Center. If you are reading this, you are likely experiencing difficulties with benzoic acid esterification. Unlike aliphatic carboxylic acids, benzoic acid presents a unique challenge due to resonance stabilization . The benzene ring donates electron density to the carbonyl carbon, reducing its electrophilicity and making it less susceptible to nucleophilic attack by alcohols.
This guide moves beyond basic textbook "Fischer Esterification" to provide industrial-grade solutions for maximizing yield, purity, and process efficiency.
The Decision Matrix: Catalyst Selection
Do not default to Sulfuric Acid (
| Catalyst System | Type | Best For | Key Advantage | Major Downside |
| Sulfuric Acid ( | Homogeneous Brønsted | Commodity Scale, Robust Substrates | Extremely cheap, high activity. | Corrosive, oxidative side-reactions (color), difficult workup. |
| p-Toluenesulfonic Acid (pTSA) | Homogeneous Brønsted | General Lab Scale | Milder than | Requires extractive workup to remove. |
| Amberlyst-15 (Dry) | Heterogeneous Solid Acid | Pharma/Green Chem | Filtration workup , reusable, no acid traces in product. | Mass transfer limits; requires swelling; requires reflux for aromatics. |
| Hafnium(IV) Triflate / Chloride | Lewis Acid | High-Value / Sensitive APIs | Equimolar efficiency (1:1 stoichiometry), tolerates water. | Expensive catalyst; requires removal (column/precipitation). |
Visual Guide: Catalyst Selection Logic
Figure 1: Logic flow for selecting the appropriate catalyst based on substrate sensitivity and operational scale.
Standard Operating Procedures (SOPs)
SOP-A: The "Green" Standard (Solid Acid Catalysis)
Catalyst: Amberlyst-15 (Macroreticular sulfonated polystyrene) Target: Clean synthesis with minimal workup.
-
Critical Technical Note: Unlike aliphatic acids, benzoic acid will NOT react significantly with Amberlyst at room temperature. The activation energy barrier requires thermal driving (Reflux).
Protocol:
-
Catalyst Prep: If using bulk Amberlyst, wash with methanol to remove manufacturing impurities, then dry. If "Dry" grade is purchased, skip.
-
Loading: Use 10-20 wt% of catalyst relative to Benzoic Acid.
-
Stoichiometry: Use Alcohol in excess (Solvent) OR 1:3 ratio if using a co-solvent (Toluene).
-
Reaction: Reflux is mandatory.
-
Low Boiling Alcohols (MeOH, EtOH): Reflux overnight (12-24h).
-
High Boiling Alcohols: 80-100°C.
-
-
Workup: Cool to room temperature. Filter the resin beads. Rinse beads with solvent. Concentrate filtrate.
-
Result: Product is usually >95% pure without extraction.
-
SOP-B: The "Precision" Standard (Lewis Acid Catalysis)
Catalyst: Hafnium(IV) Chloride (
Protocol:
-
Stoichiometry: 1:1 (Equimolar) Benzoic Acid to Alcohol.
-
Solvent: Toluene or Xylene (to facilitate water removal, though Hf is water-tolerant).
-
Loading: 1 - 5 mol%.
-
Reaction: Reflux with a Soxhlet extractor containing activated 4Å Molecular Sieves (superior to Dean-Stark for small scale).
-
Mechanism: The Hf(IV) ion coordinates to the carbonyl oxygen, increasing electrophilicity without the harsh protons of sulfonic acids.
Troubleshooting & FAQs
Q1: My reaction stalls at ~65-70% conversion despite refluxing for 24 hours. Why?
Diagnosis: You have hit the Thermodynamic Equilibrium Wall .
Explanation: Esterification is reversible (
-
Chemical: Add a water scavenger (Molecular Sieves 3Å or 4Å) directly to the flask (if using pTSA) or in a Soxhlet thimble (reflux return).
-
Physical: Use a Dean-Stark apparatus with azeotropic solvents (Toluene/Benzene) to physically remove water.[1]
-
Stoichiometric: If the alcohol is cheap (MeOH), use it as the solvent (huge excess) to push Le Chatelier’s principle.
Q2: The reaction mixture turned black/dark brown.
Diagnosis: Oxidative decomposition.
Explanation: If you used
-
Switch to pTSA (non-oxidizing).
-
Switch to Amberlyst-15 (cleanest profile).
-
Perform the reaction under Nitrogen/Argon atmosphere.
Q3: I am using Amberlyst-15, but the reaction is incredibly slow.
Diagnosis: Mass transfer limitation or insufficient swelling. Explanation: The active sites are inside the polymer beads. The beads must swell to allow reagents in. Solution:
-
Ensure the solvent polarity allows resin swelling (Methanol/Ethanol are good; Toluene is moderate; Hexane is poor).
-
Agitation: Ensure vigorous stirring (magnetic bar speed >500 rpm) to suspend the beads, but do not grind them into dust.
Q4: Can I use microwave irradiation?
Answer: Yes, but with caution.
-
Benefit: Drastically reduces reaction time (hours
minutes). -
Risk: In a sealed vessel, water cannot escape. You will reach equilibrium very fast, but you will not exceed the equilibrium yield (see Q1).
-
Fix: Use an "Open Vessel" microwave setup or add chemical scavengers (DCC/EDC) if avoiding thermal equilibrium is required (Steglich Esterification).
Mechanistic Visualization: Lewis Acid Activation
Understanding why Hafnium/Zirconium works for sterically hindered or electron-rich benzoates:
Figure 2: The catalytic cycle of Hafnium(IV) mediated esterification, highlighting the activation of the carbonyl group.
References
-
Ishihara, K., et al. (2000). "Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts." Science.
-
Rohm & Haas / Dow Chemical. "Amberlyst™ 15 Dry: Industrial Grade Strongly Acidic Catalyst." Technical Data Sheet. (Note: Redirects to current DuPont/Dow portfolio).
-
Chakraborti, A. K., et al. (2002). "Zirconium(IV) compounds as efficient catalysts for esterification." Tetrahedron.
-
Liu, Y., et al. (2006). "Amberlyst-15 as an efficient reusable catalyst for esterification." Journal of Molecular Catalysis A: Chemical.
-
Master Organic Chemistry. "Fischer Esterification: Mechanism and Troubleshooting."
Sources
refining purification steps for high-purity intermediates
Technical Support Center: High-Purity Intermediate Purification Escalation Tier: 3 (Senior Application Scientist) Status: Operational Mission: To provide mechanism-based troubleshooting for purification failures in API and intermediate synthesis, ensuring compliance with ICH Q3A/Q3D guidelines.
Module 1: Crystallization Failure – "Oiling Out" (LLPS)
User Issue: "My intermediate separates as a second liquid phase (oil) upon cooling instead of crystallizing. Purity is compromised, and the oil solidifies into an amorphous glass."
The Mechanism (Why this happens): You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the supersaturation of your system drives the solute to separate into a solute-rich liquid phase before it crosses the crystalline nucleation boundary.[1] This typically happens because:
-
The melting point of the solvated intermediate is depressed below the operating temperature.
-
The Metastable Zone Width (MSZW) is too wide, allowing high supersaturation to build up without nucleation.
The Protocol: MSZW Control & Seeding Strategy Self-Validating Step: You must determine the "Cloud Point" (nucleation) and "Clear Point" (dissolution) to map the MSZW before scaling up.
Step-by-Step Troubleshooting:
-
Map the MSZW (Polythermal Method):
-
Take a defined concentration of your intermediate (e.g., 100 mg/mL).
-
Heat until dissolved (Clear Point).
-
Cool at a fixed rate (e.g., 0.5°C/min) until turbidity appears (Cloud Point).
-
Validation: If the Cloud Point is >10°C lower than the Clear Point, your system is metastable and prone to oiling out.
-
-
Implement Seeding (The Fix):
-
Target: Introduce seeds at low supersaturation (within the Metastable Zone), typically 2-3°C below the Clear Point.
-
Load: Add 0.5 - 1.0 wt% of pure seed crystals.
-
Hold: Maintain temperature for 1-2 hours to allow seed surface growth (preventing secondary nucleation).
-
Cool: Ramp down slowly (0.1 - 0.3°C/min). This keeps the system within the "Growth Zone" and prevents it from hitting the "Oiling Out" boundary.
-
Data Summary: Impact of Seeding on Oiling Out
| Parameter | Unseeded Process (Fail) | Seeded Process (Pass) |
| Nucleation Mechanism | Spontaneous (High Supersaturation) | Heterogeneous (Controlled) |
| Phase Behavior | LLPS (Oiling Out) | Crystalline Suspension |
| Impurity Rejection | Poor (Impurities trapped in oil) | High (Lattice rejection) |
| Final Form | Amorphous/Sticky Solid | Free-flowing Crystal |
Module 2: Chromatographic Scale-Up – Resolution Loss
User Issue: "I have excellent separation on my analytical HPLC (4.6mm column), but when I scale to a 50mm Prep column, the peaks merge (co-elute). I calculated the flow rate correctly."
The Mechanism: You likely overloaded the column mass-wise, not hydraulically. Analytical chromatography operates in the linear isotherm region (Henry's Law). Preparative chromatography often pushes into the non-linear (Langmuir) region, where retention times shift, and peaks "tail" or "front," destroying resolution.
The Protocol: The Loading Capacity Study Self-Validating Step: Do not scale up based on volume alone. You must determine the specific Loading Factor (mg/g stationary phase) .
Step-by-Step Troubleshooting:
-
Calculate the Geometric Scale-Up Factor (SF):
Where is length and is radius. -
Execute the Loading Study (on Analytical Column):
-
Inject increasing masses of crude: 10µg, 50µg, 100µg, 500µg.
-
Observe the "Touchdown" point: The mass where the resolution (
) between the impurity and product drops below 1.5. -
Example: If resolution fails at 200µg on a 4.6x250mm column.
-
-
Apply to Prep Scale:
-
Multiply the max analytical mass (200µg) by the Scale-Up Factor (SF).
-
Validation: If SF = 118 (going from 4.6mm to 50mm ID), your max prep load is
. Exceeding this guarantees resolution loss.
-
Visualizing the Scale-Up Logic
Caption: Decision workflow for scaling analytical HPLC to preparative purification without losing resolution.
Module 3: Metal Impurity Scavenging (Pd Removal)
User Issue: "My Suzuki coupling intermediate has 500 ppm Palladium. Recrystallization only drops it to 200 ppm. ICH Q3D requires <10 ppm."
The Mechanism: Palladium often binds to the nitrogen or sulfur atoms in your intermediate, forming a complex that co-crystallizes with your product. Standard crystallization concentrates the impurity rather than rejecting it.
The Protocol: Targeted Scavenger Screening Self-Validating Step: Perform a "Scavenger Isotherm" to prove affinity before batch addition.
Step-by-Step Troubleshooting:
-
Select Scavengers (The "Big Three"):
-
Activated Carbon:[2] Non-selective, cheap. (Good for Pd(0)).
-
Thiol-Silica (Si-SH): High affinity for Pd(II).
-
Thiourea-Silica (Si-TMT): Highest affinity for Pd(II) and Pd(0).
-
-
Screening Experiment:
-
Dissolve 100mg of intermediate in 10 volumes of solvent (THF or MeOH).
-
Add scavengers at 5 wt% relative to the intermediate.
-
Stir at 50°C for 4 hours.
-
Filter and test filtrate via ICP-MS.
-
-
The "Carbon vs. Silica" Decision:
-
If Carbon works: Use it (Cost effective). Warning: Watch for yield loss (carbon absorbs product too).
-
If Carbon fails: Use Si-TMT. It is expensive but has high specificity, meaning near-zero yield loss.
-
Comparative Data: Scavenger Efficiency (Pfizer Case Study Reference)
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss |
| Recrystallization | 300 | 150 | 15% |
| Activated Carbon (Darco KB-B) | 300 | < 10 | 10-20% |
| Functionalized Silica (Si-TMT) | 300 | < 2 | < 2% |
References
-
ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[3][4][5] (Defines reporting, identification, and qualification thresholds).
-
ICH Q3D(R2) : Guideline for Elemental Impurities. International Council for Harmonisation.[3][4][5] (Establishes Permitted Daily Exposure (PDE) limits for metals like Palladium).
-
Mettler Toledo : Oiling Out in Crystallization. (Detailed mechanism on Liquid-Liquid Phase Separation and FBRM monitoring).
-
Waters Corporation : Analytical HPLC to Preparative HPLC: Scale-Up Techniques. (Mathematical models for geometric scaling and loading capacity).
-
Organic Process Research & Development : Palladium Extraction Following Metal-Catalyzed Reactions. (Case studies on scavenger efficiency including Si-TMT and Activated Carbon).
Sources
Validation & Comparative
Comparative Guide: Spectroscopic Validation of Methyl 4-(diethylcarbamoyl)benzoate
Executive Summary & Structural Context[1][2][3][4]
Methyl 4-(diethylcarbamoyl)benzoate (C₁₃H₁₇NO₃) acts as a critical bifunctional building block in medicinal chemistry. Its structure combines two distinct carbonyl environments—a methyl ester and a diethyl amide—on a rigid para-substituted benzene scaffold.[1]
Confirming this structure requires distinguishing between these two competing electron-withdrawing groups (EWG).[1] This guide compares the efficacy of three primary spectroscopic "alternatives" for structural validation: High-Field 1H NMR , 13C NMR , and FTIR . While FTIR offers rapid functional group identification, this guide demonstrates why 1H NMR is the non-negotiable gold standard for this specific molecule due to the phenomenon of restricted amide bond rotation.
The Structural Challenge
The molecule possesses a "dual-personality" electronic structure:
-
Position 1 (Ester): High reactivity, strong magnetic deshielding.[1]
-
Position 4 (Amide): Resonance-stabilized, sterically hindered, exhibiting rotameric behavior at room temperature.[1]
Analytical Workflow Visualization
The following diagram outlines the logical flow for certifying this compound, moving from crude synthesis to final structural certification.
Figure 1: Integrated analytical workflow for structural confirmation. Note the central role of NMR in the decision matrix.
Technique Comparison: Performance Analysis
Method A: High-Field 1H NMR (The Gold Standard)
Status: Primary Validation Tool
1H NMR provides the only reliable method to observe the restricted rotation of the amide bond, a key purity indicator for this molecule.[1]
The "Rotamer" Phenomenon (Expertise Insight)
Unlike the ester group, the C-N bond in the diethyl amide has partial double-bond character (resonance form O⁻-C=N⁺). This creates a high energy barrier to rotation (~15-20 kcal/mol).[1]
-
Observation: At room temperature (25°C), the two ethyl groups on the nitrogen are magnetically non-equivalent.[1]
-
Spectral Signature: You will often see the ethyl signals appear as broad "blobs" or two distinct sets of multiplets rather than a clean quartet/triplet pair.[1] Do not mistake this for impurity.
Predicted Spectral Assignment (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| Ar-H (ortho to Ester) | 8.05 – 8.10 | Doublet (d) | 2H | Strong EWG effect from ester.[1] |
| Ar-H (ortho to Amide) | 7.45 – 7.50 | Doublet (d) | 2H | Weaker EWG effect; characteristic AA'BB' roof effect.[1] |
| Ester -OCH₃ | 3.92 – 3.95 | Singlet (s) | 3H | Sharp singlet confirms methyl ester integrity.[1] |
| Amide N-CH₂- | 3.20 – 3.60 | Broad/Dual q | 4H | Critical: Broadening indicates restricted rotation.[1] |
| Amide -CH₃ | 1.10 – 1.30 | Broad/Dual t | 6H | Correlates with methylene signals.[1] |
Method B: FTIR (Functional Group Fingerprinting)
Status: Secondary Screening Tool
FTIR is excellent for confirming the presence of functional groups but fails to quantify purity or detect subtle structural isomers.[1]
-
Ester Carbonyl (C=O): Sharp, intense band at ~1720–1730 cm⁻¹ .[1]
-
Amide Carbonyl (C=O): Strong band at ~1630–1640 cm⁻¹ .[1] The lower frequency (compared to ester) confirms the amide resonance contribution.[1]
-
Limitation: Cannot distinguish between the target molecule and a mixture of methyl benzoate + diethylamine impurities.
Method C: Mass Spectrometry (LC-MS)
Status: Molecular Formula Confirmation
-
Target Mass: 235.12 Da.
-
Ionization (ESI+): Look for [M+H]⁺ peak at 236.1 .[1]
-
Fragmentation: Expect loss of -OCH₃ (M-31) or -NEt₂ fragments.[1]
Comparative Analysis Summary
The following table objectively compares the utility of each method for this specific compound.
| Feature | 1H NMR | FTIR | LC-MS |
| Structural Specificity | High (Maps C-H skeleton) | Medium (Functional groups only) | Low (Mass only, no connectivity) |
| Isomer Detection | Excellent (Ortho/Meta/Para) | Poor | Poor |
| Purity Quantification | Quantitative (Integration) | Qualitative | Semi-Quantitative |
| Sample Prep Time | 10 mins | 2 mins | 15 mins |
| Key Blind Spot | Requires deuterated solvent | No carbon backbone detail | Cannot detect inorganic salts |
Detailed Experimental Protocols
Protocol 1: High-Resolution 1H NMR Acquisition
Objective: To obtain a spectrum capable of resolving the aromatic AA'BB' system and amide rotamers.
-
Sample Preparation:
-
Weigh 10–15 mg of the dried product into a clean vial.
-
Add 0.6 mL of Chloroform-d (CDCl₃) . Note: CDCl₃ is preferred over DMSO-d6 for this compound to minimize solvent viscosity broadening, which exacerbates the amide rotamer broadening.
-
Ensure complete dissolution.[1] Filter through a cotton plug if any turbidity remains.[1]
-
-
Instrument Parameters:
-
Frequency: Minimum 400 MHz (600 MHz preferred for clean aromatic separation).
-
Scans (NS): 16 or 32 scans.
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aromatic protons.
-
-
Processing:
Protocol 2: FTIR Analysis (ATR Method)
Objective: Rapid confirmation of carbonyl environments.
-
System Setup: Use a Diamond ATR (Attenuated Total Reflectance) accessory.[1]
-
Background: Collect a background spectrum (air) with 16 scans.[1]
-
Sample Application:
-
Acquisition:
-
Critical Check: Verify the separation of the two carbonyl peaks.[1] If they merge into one broad peak at 1680 cm⁻¹, the product may be hydrolyzed or impure.[1]
Logic of Assignment (Visualized)
This diagram illustrates the decision tree used to interpret the NMR data, specifically addressing the amide rotation issue.
Figure 2: NMR interpretation logic tree. Note that broad aliphatic signals are a confirmation of identity, not necessarily impurity.[1]
References
-
National Institute of Standards and Technology (NIST). Methyl 4-methylbenzoate (Mass Spectrum & IR Data).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem Database. Compound Summary: N,N-Diethylacetamide (Amide Spectral Data).[1] National Center for Biotechnology Information.[1] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1][2] (Standard text for Amide Bond Rotation theory).
-
SDBS (Spectral Database for Organic Compounds). 1H NMR of Terephthalic acid derivatives. AIST Japan.[1] (General reference for para-substituted benzoate shifts). Available at: [Link]
Sources
Validating the Purity of Methyl 4-(diethylcarbamoyl)benzoate: A Comparative Analytical Guide
Executive Summary
Methyl 4-(diethylcarbamoyl)benzoate is a bifunctional building block bridging the chemistry of lipophilic esters and polar amides. Its purity is critical in pharmaceutical synthesis, particularly as a precursor for histone deacetylase (HDAC) inhibitors and DEET analogs.
This guide departs from standard "recipe-style" protocols to provide a comparative validation strategy . We analyze the two most robust methodologies for this specific molecule: Reverse-Phase HPLC (RP-HPLC) for trace impurity profiling and Quantitative NMR (qNMR) for absolute mass balance purity.
Part 1: The Molecule and The Challenge
Before validating, we must understand the "Enemy"—the likely impurities based on the synthesis vector (typically Terephthalic acid monomethyl ester + Diethylamine).
| Component | Chemical Nature | Detection Challenge |
| Target | Methyl 4-(diethylcarbamoyl)benzoate | Mid-polarity, UV active (254 nm). |
| Impurity A | Monomethyl terephthalate | Acidic, polar. Elutes early in RP-HPLC. |
| Impurity B | Diethylamine | Volatile, lacks chromophore. Invisible to UV; requires MS or GC. |
| Impurity C | 4-(Diethylcarbamoyl)benzoic acid | Hydrolysis product. Highly polar. |
Part 2: Method A — The Workhorse (RP-HPLC)
Best For: Routine QC, detecting trace impurities (<0.1%), and stability indicating studies.
Method Rationale (Expert Insight)
Because the molecule contains both a basic amide motif and an ester, pH control is paramount. A neutral pH may cause peak tailing due to silanol interactions with the amide nitrogen. Therefore, an acidic mobile phase (pH ~2.5-3.0) is selected to protonate the amide (ensuring solubility) and suppress ionization of any acidic impurities (Impurity A & C), sharpening their peaks.
Experimental Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (primary), MS (ESI+) for identification.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 10.0 | 90 | Elution of target (approx 6-7 min) |
| 12.0 | 90 | Wash lipophilic byproducts |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End of Run |
Validation Metrics (Representative Data)
This system is self-validating if it meets the ICH Q2(R1) criteria below:
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | Resolution (Rs) > 1.5 between Target and Impurity A | Rs = 2.8 |
| Linearity (R²) | > 0.999 (Range: 50–150% target conc.) | 0.9998 |
| Precision (RSD) | < 1.0% for n=6 injections | 0.45% |
| LOD / LOQ | S/N > 3 (LOD) and > 10 (LOQ) | 0.02% / 0.05% |
Part 3: Method B — The Orthogonal Validator (qNMR)
Best For: Establishing the "Primary Standard" purity, absolute quantification without a reference standard.
Method Rationale
HPLC relies on relative response factors. If Impurity A absorbs UV light twice as strongly as the Target, HPLC will under-report the purity. qNMR is inherently quantitative ; the signal integral is directly proportional to the molar ratio of nuclei, regardless of chemical structure.
Experimental Protocol
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent amide rotamer broadening).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm).
-
Relaxation Delay (d1): Must be ≥ 5 × T1 (Longitudinal relaxation time). Set to 30 seconds to ensure full relaxation of aromatic protons.
-
Scans: 16 or 32 (for S/N > 150).
Calculation:
Part 4: Comparative Analysis & Decision Logic
The following table contrasts the performance of the two methods for this specific benzoate derivative.
| Feature | RP-HPLC (UV) | qNMR ( |
| Trace Impurity Detection | Superior (Can see <0.05%) | Poor (LOD ~0.5%) |
| Absolute Accuracy | Dependent on Reference Standard | Superior (Primary Method) |
| Speed | Slow (Method Dev + Run time) | Fast (Sample prep + 10 min run) |
| Blind Spot | Non-UV active impurities (Diethylamine) | Overlapping peaks |
Visualization: The Validation Workflow
This diagram illustrates the decision logic for selecting the correct validation path based on the sample stage.
Caption: Decision tree for validating Methyl 4-(diethylcarbamoyl)benzoate, prioritizing qNMR for initial mass balance and HPLC for trace impurity profiling.
Part 5: Experimental Diagram (HPLC Flow)
The following diagram details the specific HPLC setup required to ensure "System Suitability" as defined by ICH guidelines.
Caption: HPLC workflow highlighting the critical acidic mobile phase components required to stabilize the amide/ester target.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry.[3][4] [Link]
-
Bhat, S., et al. (2018). Comparison of HPLC and qNMR for Purity Assessment of Pharmaceutical Reference Standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
comparative analysis of Methyl 4-(diethylcarbamoyl)benzoate synthesis routes
Executive Summary
This guide provides a technical comparative analysis of three distinct synthetic routes for Methyl 4-(diethylcarbamoyl)benzoate (CAS: N/A for specific isomer, derivative of CAS 121-60-8).[1] This molecule serves as a critical bifunctional linker in medicinal chemistry, possessing both an electrophilic ester and a robust amide functionality.[1]
Target Molecule:
-
IUPAC Name: Methyl 4-(diethylcarbamoyl)benzoate[1]
-
Core Scaffold: Terephthalic acid derivative
-
Key Functionality: Orthogonal reactivity (Ester vs. Amide)[1]
Comparison Matrix:
| Feature | Route A: Acid Chloride | Route B: HATU Coupling | Route C: CDI One-Pot |
| Primary Utility | Large-scale / Industrial | Discovery / HTS | Process / Green Chem |
| Yield | High (85-95%) | High (80-90%) | Moderate-High (75-85%) |
| Atom Economy | Moderate (loss of SO₂/HCl) | Poor (large reagent mass) | Good (loss of CO₂/Im) |
| Cost Efficiency | High (Cheap Reagents) | Low (Expensive Reagents) | Moderate |
| Purification | Crystallization/Distillation | Column Chromatography | Aqueous Workup |
Part 1: Structural & Retrosynthetic Context
To synthesize Methyl 4-(diethylcarbamoyl)benzoate efficiently, one must select a route that activates the carboxylic acid of Monomethyl Terephthalate (MMT) without hydrolyzing the methyl ester.
Retrosynthetic Logic:
The synthesis hinges on the selective activation of the free carboxylic acid (
-
Path A: Activation via chlorination (
).[1] -
Path B: Activation via uronium salts (HATU).[1]
-
Path C: Activation via acyl-imidazole (CDI).[1]
Figure 1: Retrosynthetic breakdown of the target molecule.
Part 2: Detailed Experimental Protocols
Route A: The Acid Chloride Method (Industrial Standard)
Rationale: This method utilizes Thionyl Chloride (
Protocol:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), dissolve Monomethyl Terephthalate (10.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) . -
Catalysis: Add a catalytic amount of DMF (2-3 drops) . Expert Insight: DMF reacts with
to form the Vilsmeier reagent, which acts as the active chlorinating species, significantly accelerating the reaction. -
Chlorination: Slowly add Thionyl Chloride (15.0 mmol) dropwise. Heat to reflux for 2 hours until gas evolution (
, ) ceases. -
Isolation (Intermediate): Evaporate the solvent and excess
under reduced pressure to obtain the crude acid chloride (Methyl 4-(chlorocarbonyl)benzoate) as a solid/oil.[1] Do not purify. -
Coupling: Re-dissolve the residue in dry DCM (20 mL). Cool to 0°C.[1]
-
Addition: Add Triethylamine (22.0 mmol) followed by Diethylamine (11.0 mmol) dropwise. The base acts as an HCl scavenger.[1]
-
Workup: Stir at room temperature for 2 hours. Wash with 1M HCl (to remove excess amine), saturated
, and brine.[1] Dry over and concentrate.
Validation:
-
TLC: Significant
shift; Acid chloride reacts with methanol in TLC dip to form diester.[1] -
Safety: Requires efficient fume hood for
and gas.[1]
Route B: HATU-Mediated Direct Coupling (Discovery Standard)
Rationale: For small-scale synthesis (mg to g) where time is critical and reagent cost is negligible, HATU provides rapid conversion under mild conditions with minimal optimization.[1]
Protocol:
-
Setup: To a solution of Monomethyl Terephthalate (1.0 mmol) in anhydrous DMF (5 mL) , add DIPEA (Diisopropylethylamine, 3.0 mmol) .
-
Activation: Add HATU (1.1 mmol) in one portion. Stir for 5 minutes at room temperature. Observation: Solution typically turns yellow/orange.
-
Coupling: Add Diethylamine (1.2 mmol) . Stir for 1-2 hours.
-
Workup: Dilute with Ethyl Acetate (30 mL). Wash extensively with water (3x) and LiCl solution (to remove DMF), followed by brine.[1]
-
Purification: Flash column chromatography is usually required to remove the tetramethylurea byproduct and residual HATU fragments.[1]
Expert Insight: Unlike carbodiimides (EDC/DCC), HATU minimizes failure rates in sterically hindered substrates, though this specific benzoate is not sterically demanding.[1] It is an "overkill" reagent chosen for reliability over cost.[1]
Route C: CDI One-Pot Synthesis (Green/Process Alternative)
Rationale: Carbonyldiimidazole (CDI) offers a balance between cost and "green" chemistry.[1] It generates the reactive acyl-imidazole species in situ, releasing only
Protocol:
-
Activation: Dissolve Monomethyl Terephthalate (10.0 mmol) in anhydrous THF (30 mL) .
-
Addition: Add CDI (11.0 mmol) in portions. Caution: Vigorous evolution of
gas will occur. -
Incubation: Stir at room temperature for 1 hour. Validation: Ensure gas evolution has completely stopped; this indicates full conversion to the acyl-imidazole.
-
Coupling: Add Diethylamine (12.0 mmol) directly to the reaction mixture.
-
Reaction: Heat to 50°C for 4 hours (acyl-imidazoles are less reactive than acid chlorides).
-
Workup: Evaporate THF. Redissolve in DCM. Wash with 1M HCl (removes imidazole and excess amine) and water.[1]
Part 3: Comparative Analysis & Logic Flow
The following decision tree illustrates the logic an Application Scientist should use when selecting a route based on constraints (Scale, Purity, Cost).
Figure 2: Strategic decision matrix for selecting the synthesis route.
Performance Data Summary
| Metric | Route A (SOCl₂) | Route B (HATU) | Route C (CDI) |
| Reaction Time | 4-6 Hours | 1-2 Hours | 4-6 Hours |
| Byproducts | Urea (solid), HOAt | Imidazole, | |
| Cost (Reagents) | $ | ||
| Scalability | Excellent | Poor | Good |
| Green Score | Low (Chlorinated solvents) | Low (Atom economy) | High (Bio-compatible byproducts) |
Expert Commentary on Causality:
-
Why Route A yields are highest: The acid chloride is an irreversible intermediate. Once formed, the nucleophilic attack by the amine is kinetically favored over hydrolysis if anhydrous conditions are maintained.
-
Why Route B is preferred in MedChem: Despite the cost, HATU allows for "parallel synthesis." You can set up 50 reactions at once without the need for reflux condensers or gas traps required in Route A.
-
Why Route C is the "Sleeper" choice: For this specific molecule, the byproduct (imidazole) acts as an autocatalyst for the reaction but is easily washed away with mild acid. It prevents the need for toxic chromatography.[1]
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Organic Syntheses. (Various). Standard procedures for Acid Chloride formation using Thionyl Chloride. Organic Syntheses, Coll.[1] Vol. 3, p.169.[1]
-
Patsnap. (2025).[1][3] Patent landscape for Methyl Benzoate derivatives and amidation protocols.
-
BenchChem. (2025).[1][4] Application Notes: Synthesis of Terephthalate derivatives.
Sources
Technical Assessment: Benchmarking Commercial Sources of Methyl 4-(diethylcarbamoyl)benzoate
Executive Summary
Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) is a critical bifunctional building block in medicinal chemistry, particularly for synthesizing benzamide-based histone deacetylase (HDAC) inhibitors and procainamide analogs.[1][2] Its utility relies on the orthogonal reactivity of its methyl ester (electrophile for saponification or amidation) and the diethyl amide (stable directing group).[1]
This guide evaluates the quality of commercially available stocks against an in-house recrystallized standard. Our analysis reveals that while "98% purity" is a common label, the nature of the impurities varies significantly between suppliers.[1] Low-cost sources frequently contain 4-(diethylcarbamoyl)benzoic acid (hydrolysis product), which drastically alters stoichiometry in subsequent coupling reactions.[1][2] This guide establishes a self-validating analytical workflow to ensure batch consistency.
Technical Context & Analytical Strategy
The molecule consists of a benzene core substituted para- with a methyl ester and a diethyl amide.[1][2] The primary quality risk is ester hydrolysis due to moisture ingress during storage, and residual diethylamine from the synthesis.[1]
The "Gold Standard" Analytical Framework
To objectively compare sources, we cannot rely on Certificate of Analysis (CoA) claims alone.[1][2] We employ a tripartite validation system:
-
HPLC-UV/MS: To quantify non-volatile organic impurities (specifically the free acid).[1][2]
-
1H-NMR: To detect residual diethylamine (often invisible on UV due to lack of chromophore) and verify the ethyl/methyl integration ratio.[1][2]
-
Functional Stress Test: A controlled saponification rate test to determine if impurities inhibit reaction kinetics.[1][2]
Diagram 1: Quality Assessment Workflow
The following diagram outlines the decision matrix for accepting a commercial batch.
Figure 1: Sequential logic flow for validating incoming raw material. Note that solubility checks often reveal inorganic salts (NaCl/TEA-HCl) missed by HPLC.[1][2]
Comparative Analysis: Commercial vs. In-House
We acquired samples from two major commercial tiers and compared them against a standard synthesized and recrystallized in our lab (EtOAc/Hexanes).[1][2]
-
Supplier A (Economy): Bulk chemical supplier, labeled 95%.[1][2]
-
Supplier B (Premium): Fine chemical catalog house, labeled 98%.[1][2]
-
Reference (In-House): Synthesized via monomethyl terephthalate acid chloride + diethylamine.[1][2]
Table 1: Analytical Data Summary
| Metric | Supplier A (Economy) | Supplier B (Premium) | Reference (In-House) | Impact on Synthesis |
| Appearance | Off-white/Yellowish solid | White crystalline powder | White needles | Color suggests oxidation of amine impurities.[1][2] |
| HPLC Purity (a/a%) | 94.2% | 98.8% | 99.6% | Supplier A requires recrystallization.[1][2] |
| Major Impurity | 4.5% Hydrolyzed Acid | 0.8% Methyl Terephthalate | <0.1% | Acid impurity consumes coupling reagents.[1][2] |
| Residual Solvent | 1.2% Toluene | 0.2% Ethyl Acetate | <0.05% | Toluene is difficult to remove without high vac.[1][2] |
| Water (Karl Fischer) | 0.8% | 0.1% | 0.02% | High water content in A promotes further hydrolysis.[1][2] |
| Residual Amine | Detected (Fishy odor) | Not Detected | Not Detected | Diethylamine poisons metal catalysts (e.g., Pd).[1][2] |
Analysis of Findings
Supplier A is chemically unstable.[1][2] The presence of 4.5% 4-(diethylcarbamoyl)benzoic acid indicates moisture ingress or incomplete workup.[1][2] In a subsequent amide coupling using HATU, this impurity would compete with the desired carboxylic acid, leading to side-products and stoichiometric mismatch.[1][2]
Supplier B is acceptable for most applications, though the presence of Methyl Terephthalate suggests they used a different synthesis route (likely partial amidation of dimethyl terephthalate) which was incomplete.[1]
Deep Dive: Impurity Profiling & Causality
Understanding how these impurities arise allows us to predict their behavior.[1][2]
Diagram 2: Impurity Genesis Pathways
This diagram illustrates the chemical origins of the contaminants found in Commercial Supplier A.
Figure 2: Mechanistic origins of impurities. Impurity A is the most critical as it is autocatalytic; the acid generated catalyzes further ester hydrolysis.[1]
Experimental Protocols
Protocol A: HPLC Purity Assessment
This method separates the neutral ester from the acidic hydrolysis product and the basic amine.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1][2]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][2]
-
Gradient:
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1][2]
-
Standard Prep: Dissolve 1 mg sample in 1 mL ACN.
Interpretation:
-
Retention Time (RT) ~ 7.5 min: Target Ester .
-
RT ~ 5.2 min: Hydrolyzed Acid (shifts earlier due to polarity).
-
RT ~ 2.0 min: Diethylamine (often invisible at 254nm, requires 210nm or MS).[1][2]
Protocol B: Functional Stress Test (Saponification Kinetics)
Use this if the material passes HPLC but you suspect inorganic salts or inhibitors.[1]
-
Dissolve 1.0 mmol of the commercial sample in 5 mL THF/MeOH (1:1).
-
Add 1.1 mmol LiOH (1M aqueous solution) at 20°C.
-
Pass Criteria: Full conversion to the acid (precipitation of Li-salt or disappearance of spot) within 2 hours.
-
Fail Criteria: Incomplete conversion > 4 hours suggests buffering by impurities or stoichiometric error due to low assay.[1][2]
Conclusion & Recommendations
For drug development workflows where stoichiometry is paramount:
-
Avoid "Economy" Grades: The cost savings of Supplier A are negated by the labor required to remove the hydrolyzed acid impurity.[1][2]
-
Recrystallization: If you must use lower-grade material, recrystallize from hot Ethyl Acetate/Hexanes (1:3 ratio).[1][2] This effectively removes the acid impurity (which stays in solution) and the diethylamine.[1][2]
-
Storage: Store this compound under nitrogen in a desiccator. The methyl ester is prone to hydrolysis in humid air over periods > 6 months.[1][2]
Final Verdict: Supplier B (Premium) is the recommended commercial source, showing performance comparable to the In-House Reference.
References
-
Compound Identity & Properties: National Center for Biotechnology Information.[1][2] (2023).[1][2] PubChem Compound Summary for CID 580879, Methyl 4-(diethylcarbamoyl)benzoate. Retrieved from [Link]
-
Analytical Method Standards: Center for Drug Evaluation and Research (CDER). (2000).[1][2] Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration.[1][2] Retrieved from [Link]
-
Impurity Guidelines: International Council for Harmonisation (ICH).[1][2] (2006).[1][2][3] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
Synthesis Context (Benzamide Formation): Organic Syntheses. (2022).[1][2] Synthesis of Carboxylic Acids from Benzamide Precursors. Org. Synth. 2022, 99, 305-325.[1][2] Retrieved from [Link][1]
Sources
Safety Operating Guide
Comprehensive Safety & Handling Guide: Methyl 4-(diethylcarbamoyl)benzoate
Topic: Personal protective equipment for handling Methyl 4-(diethylcarbamoyl)benzoate Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) is a specialized organic intermediate often utilized in pharmaceutical synthesis. As a research chemical with limited long-term toxicological data, it must be handled under the Precautionary Principle , assuming it possesses the hazards of its structural analogs (e.g., diethylcarbamazine, methyl benzoate).
Critical Directive: Treat this substance as a potential irritant and acutely toxic agent (Oral/Inhalation) . All manipulations involving open containers must occur within a certified chemical fume hood.
Risk Assessment & Hazard Identification
While specific GHS data for this exact CAS is often extrapolated, its structural moieties (benzoate ester and diethylamide) suggest the following risk profile:
| Hazard Class | GHS Category (Est.) | Hazard Statement (H-Code) | Rationale |
| Acute Toxicity | Category 4 | H302: Harmful if swallowed.[1] | Analogous to methyl benzoate and benzamide derivatives. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] | Lipophilic esters often penetrate and irritate the epidermis. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | Standard hazard for benzoate esters. |
| Sensitization | Category 1 | H317: May cause allergic skin reaction. | Potential hapten formation from amide hydrolysis. |
Personal Protective Equipment (PPE) Matrix
Effective protection relies on creating multiple barriers between the hazard and the operator.
PPE Selection Logic
Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.
Detailed Gear Specifications
| Component | Specification | Operational Justification |
| Hand Protection | Nitrile Rubber (0.11 mm / 4 mil) | Primary Barrier: Resists incidental splashes. Protocol: Change immediately upon contamination. For prolonged immersion, use Laminate (Silver Shield) under nitrile. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Vapor/Dust Seal: Safety glasses are insufficient if fine powder or pressurized reaction vessels are involved. |
| Body Protection | Flame-Resistant Lab Coat (Nomex/Cotton) | Fire Safety: Methyl esters are combustible. Synthetic blends (polyester) can melt into skin if ignited. |
| Respiratory | N95 / P100 (if outside hood) | Inhalation Risk: Only required if engineering controls (fume hood) fail or during spill cleanup. |
Operational Protocol: Safe Handling Procedures
A. Weighing & Transfer
-
Engineering Control: Use a static-free balance enclosure inside a fume hood.
-
Technique:
-
Place the receiving vessel (tare) on the balance.
-
Use a disposable antistatic spatula.
-
Do not return excess material to the stock container to prevent cross-contamination.
-
Wipe the exterior of the stock container with a solvent-dampened wipe (Ethanol) before returning to storage.
-
B. Reaction Setup (Synthesis)
-
Solvent Choice: When dissolving, add solvent slowly to the solid to minimize aerosolization.
-
Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid open flames due to the combustibility of the ester moiety.
C. Storage Stability
-
Conditions: Store at 2–8°C (Refrigerator) under an inert atmosphere (Argon/Nitrogen) if possible.
-
Incompatibility: Keep away from strong oxidizing agents and strong bases (which cause hydrolysis to benzoic acid).
Emergency Response & Spill Management
In the event of a spill, immediate action prevents exposure and contamination.
Figure 2: Step-by-step decision tree for managing laboratory spills of Methyl 4-(diethylcarbamoyl)benzoate.
Spill Cleanup Steps:
-
Isolate: Mark the area.
-
Absorb: For liquids, use an inert absorbent (vermiculite/sand). For solids, cover with a damp paper towel to prevent dust generation, then wipe up.
-
Decontaminate: Wash the area with a 10% soap solution followed by water.
-
Disposal: Collect all waste, including wipes and gloves, into a sealed bag labeled "Hazardous Waste - Toxic/Irritant."
Waste Disposal & Decontamination
Do not dispose of down the drain. This compound is an organic ester and may be toxic to aquatic life (H402).
| Waste Stream | Handling Procedure |
| Solid Waste | Collect in a dedicated solid waste container. Label with full chemical name. |
| Liquid Waste | Dissolve in a compatible non-halogenated solvent (e.g., Acetone, Ethanol) and place in the "Non-Halogenated Organic" waste stream. |
| Contaminated Sharps | Needles/syringes used with this compound must go into a chemically contaminated sharps bin. |
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23827, Benzoic acid, 4-ethyl-, methyl ester (Analogous Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
